molecular formula C9H12BClO3 B595853 (3-Chloro-5-propoxyphenyl)boronic acid CAS No. 1256345-74-0

(3-Chloro-5-propoxyphenyl)boronic acid

Cat. No.: B595853
CAS No.: 1256345-74-0
M. Wt: 214.452
InChI Key: SPWXUQOZAXXFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-5-propoxyphenyl)boronic acid (CAS 1256345-74-0) is an aryl boronic acid derivative of significant value in synthetic organic chemistry and medicinal research. It serves as a versatile building block, primarily in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds for the construction of complex organic molecules and biaryl systems . The propoxy and chloro substituents on the phenyl ring influence its electronic properties and steric profile, making it a valuable intermediate for structure-activity relationship (SAR) studies. In medicinal chemistry, boronic acids are recognized as bioisosteres and have gained prominence due to their unique mechanism of action, which often involves forming reversible complexes with nucleophilic residues in enzyme active sites, such as serine or arginine . This functionality is found in several approved therapeutics, including the anticancer agent bortezomib and the β-lactamase inhibitor vaborbactam, highlighting the relevance of this compound class in developing enzyme inhibitors and potential treatments for cancer and infections . Research into flutamide-like antiandrogens has also explored replacing a nitro group with a boronic acid function, with such compounds demonstrating promising antiproliferative activity against androgen-dependent prostate cancer cell lines like LAPC-4, suggesting potential applications in oncology research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-chloro-5-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h4-6,12-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWXUQOZAXXFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681558
Record name (3-Chloro-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-74-0
Record name (3-Chloro-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of (3-Chloro-5-propoxyphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Chloro-5-propoxyphenyl)boronic acid (CAS No: 1256345-74-0). Due to the limited availability of specific experimental spectra for this compound in public databases, this document presents predicted data and representative spectroscopic information from a closely related analogue, 3-Chlorophenylboronic acid. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Molecular and Physical Properties

This compound is an organoboron compound with the molecular formula C₉H₁₂BClO₃ and a molecular weight of 214.45 g/mol .[1][2] It is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for the creation of complex organic molecules.[1][3]

PropertyValue
CAS Number1256345-74-0[2]
Molecular FormulaC₉H₁₂BClO₃[1][2]
Molecular Weight214.45 g/mol [1]
AppearanceSolid[3]
StorageRoom temperature, under inert gas[1]

Spectroscopic Data Summary

The following tables summarize the expected and representative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.8m2HAr-H
~7.2 - 7.4m1HAr-H
~4.0t2H-OCH₂-
~1.8sextet2H-CH₂-
~1.0t3H-CH₃
8.0 - 9.0 (broad)s2HB(OH)₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~160C-O
~135C-Cl
~130 (broad)C-B
~120 - 130Ar-C
~115Ar-C
~70-OCH₂-
~22-CH₂-
~10-CH₃
Infrared (IR) Spectroscopy

Table 3: Representative IR Absorption Bands for Arylboronic Acids

Wavenumber (cm⁻¹)Functional Group Assignment
~3600 - 3200 (broad)O-H stretch (B(OH)₂)
~3100 - 3000C-H stretch (aromatic)
~2960 - 2850C-H stretch (aliphatic)
~1600, 1475C=C stretch (aromatic)
~1350B-O stretch
~1100C-O stretch (propoxy)
~800 - 700C-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
214.0568[M]⁺ (for ³⁵Cl isotope)
216.0538[M]⁺ (for ³⁷Cl isotope)
196[M-H₂O]⁺
171[M-C₃H₇O]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of arylboronic acids involves dissolving the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), which can complicate spectra, specific sample preparation techniques may be necessary.

Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Workflow for FTIR Analysis

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Logical Flow for Mass Spectrometry Analysis

MS_Logic A Dissolve sample in appropriate solvent (e.g., Methanol/Acetonitrile) B Introduce sample into the mass spectrometer (e.g., via ESI or APCI) A->B C Ionize the sample B->C D Separate ions based on m/z ratio C->D E Detect ions D->E F Generate Mass Spectrum E->F G Analyze spectrum for molecular ion peak and fragmentation pattern F->G

Caption: Logical flow of a typical mass spectrometry experiment.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive characterization, it is recommended that researchers acquire experimental data on a purified sample of the compound.

References

(3-Chloro-5-propoxyphenyl)boronic acid CAS number 1256345-74-0

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1256345-74-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-5-propoxyphenyl)boronic acid is a substituted arylboronic acid that serves as a valuable building block in synthetic organic chemistry. Its structural features, including a chloro group, a propoxy group, and a reactive boronic acid moiety, make it a versatile reagent for constructing complex organic molecules. This is particularly relevant in the field of drug discovery, where the Suzuki-Miyaura cross-coupling reaction, a primary application of this compound, is a cornerstone for the synthesis of biaryl and heteroaryl structures commonly found in pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, a representative application in cross-coupling, and essential safety information.

Physicochemical and Safety Data

The key properties of this compound are summarized below. Data is compiled from various chemical suppliers and safety data sheets. Specific values for melting point, boiling point, and solubility are not consistently reported in publicly available literature and are marked as not available (N/A).

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 1256345-74-0[1][2]
Molecular Formula C₉H₁₂BClO₃[1][3]
Molecular Weight 214.45 g/mol [1][3]
Appearance Solid (Form not specified)[4]
Purity Typically ≥98%[2]
Melting Point N/A[4]
Boiling Point N/A[4]
Solubility N/A[4]
Storage Store at room temperature under an inert atmosphere.[2][3]
Table 2: Safety and Hazard Information
Hazard StatementGHS ClassificationPrecautionary Statement ExamplesSource(s)
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]
H315: Causes skin irritationSkin Irritation (Category 2)P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6]
H319: Causes serious eye irritationEye Irritation (Category 2A)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]

Role in Medicinal Chemistry and Drug Discovery

Boronic acids are indispensable tools in modern medicinal chemistry.[7][8] Their prominence stems from their versatile reactivity in reactions like the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds to create complex molecular scaffolds.[7] The boronic acid functional group can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with active site serine or threonine residues in enzymes, a property exploited in the design of targeted inhibitors.[7][9]

This compound is a classic example of a "building block" reagent. The substituents on the phenyl ring (chloro and propoxy groups) are strategically placed to influence the electronic properties and steric profile of the final molecule, which can be critical for modulating biological activity, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[7] Researchers can use this reagent to introduce the 3-chloro-5-propoxyphenyl motif into a larger lead compound to explore structure-activity relationships (SAR) in a drug discovery program.[8]

Experimental Protocols

Plausible Synthesis Protocol: Borylation of an Aryl Halide

A common and effective method for synthesizing arylboronic acids is the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis.[7]

Starting Material: 1-Bromo-3-chloro-5-propoxybenzene.

Reaction Scheme:

  • Miyaura Borylation: 1-Bromo-3-chloro-5-propoxybenzene is reacted with B₂pin₂ in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) to form the corresponding boronate ester.

  • Hydrolysis: The resulting pinacol boronate ester is hydrolyzed under acidic or basic conditions to yield the final this compound.

Synthesis_Workflow SM 1-Bromo-3-chloro- 5-propoxybenzene reagents1 B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane, 80°C SM->reagents1 INT Pinacol Boronate Ester Intermediate reagents2 Acidic or Basic Hydrolysis INT->reagents2 PROD (3-Chloro-5-propoxyphenyl) boronic acid reagents1->INT reagents2->PROD

Figure 1. Proposed synthetic workflow for this compound.

Detailed Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-3-chloro-5-propoxybenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane via cannula.

  • Reaction Conditions: Degas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction mixture to 80-90°C and stir overnight (12-16 hours).

  • Work-up (Ester): Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product is the pinacol boronate ester.

  • Hydrolysis: Dissolve the crude boronate ester in a mixture of THF and 2M HCl. Stir vigorously at room temperature for 4-6 hours until TLC or LC-MS analysis indicates complete conversion.

  • Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or silica gel column chromatography.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura reaction to form a biaryl compound, a common objective in drug development.[10]

Reaction: Coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole).

Detailed Methodology:

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add a solvent mixture, for example, 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Sparge the mixture with argon or nitrogen for 20-30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), under a positive pressure of the inert gas.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude biaryl product by flash column chromatography on silica gel.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Key pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm Ar'-B(OH)₂ + Base pd2_ar_ar Ar-Pd(II)L₂-Ar' tm->pd2_ar_ar re Reductive Elimination pd2_ar_ar->re re->pd0 Ar-Ar' k1 Ar-X = Aryl Halide Ar'-B(OH)₂ = Boronic Acid L = Ligand Ar-Ar' = Biaryl Product

References

Structure Elucidation of (3-Chloro-5-propoxyphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-5-propoxyphenyl)boronic acid is a valuable reagent in modern organic synthesis, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its structural features, including the chloro and propoxy substituents on the phenyl ring, offer opportunities for fine-tuning the electronic and steric properties of target molecules in drug discovery and materials science. This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structure elucidation of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected analytical outcomes and detailed experimental protocols based on established knowledge of arylboronic acids.

Compound Identification and Properties

This compound is an organoboron compound characterized by a boronic acid functional group attached to a substituted phenyl ring.

PropertyValueSource
Chemical Formula C₉H₁₂BClO₃[1][2][3][4][5]
Molecular Weight 214.45 g/mol [1][2][3][4][5]
CAS Number 1256345-74-0[2][3][4][5]
Appearance White to off-white solid (Expected)General knowledge
Purity Typically >95% (Commercially available)[2]
Storage Room temperature, under an inert atmosphere[1][2]

General Synthesis Protocol

While a specific, detailed synthesis protocol for this compound is not readily found in the literature, a plausible and commonly employed method for the synthesis of arylboronic acids involves the reaction of an appropriate Grignard or organolithium reagent with a trialkyl borate followed by acidic hydrolysis.

Reaction Scheme:

  • Formation of the Grignard Reagent: 1-Bromo-3-chloro-5-propoxybenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) to form the corresponding Grignard reagent.

  • Borylation: The freshly prepared Grignard reagent is then added dropwise to a cooled solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in an anhydrous ether solvent.

  • Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid (e.g., hydrochloric acid or sulfuric acid) to yield this compound.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system or by column chromatography.

Detailed Experimental Protocol (Hypothetical):

  • Materials: 1-Bromo-3-chloro-5-propoxybenzene, magnesium turnings, iodine (crystal), anhydrous tetrahydrofuran (THF), triisopropyl borate, 2 M hydrochloric acid, ethyl acetate, brine.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.

    • Add a solution of 1-bromo-3-chloro-5-propoxybenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

    • Cool the resulting Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Add a solution of triisopropyl borate in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of 2 M hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization to afford this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Although specific spectra for this compound are not publicly available, the following sections describe the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹¹B NMR spectra would be essential.

Expected ¹H NMR Data (in CDCl₃ or DMSO-d₆):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic CH7.0 - 7.5m3H
-OCH₂-3.9 - 4.1t2H
-CH₂-1.7 - 1.9sextet2H
-CH₃0.9 - 1.1t3H
B(OH)₂8.0 - 8.5 (broad s)s2H

Expected ¹³C NMR Data (in CDCl₃ or DMSO-d₆):

CarbonExpected Chemical Shift (ppm)
C-B130 - 140 (often broad or unobserved)
C-Cl133 - 136
C-O158 - 162
Aromatic CH115 - 130
-OCH₂-69 - 72
-CH₂-22 - 25
-CH₃10 - 12

Expected ¹¹B NMR Data:

A single, broad signal is expected in the range of δ 28-33 ppm for the trigonal planar sp²-hybridized boron atom of the boronic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for analyzing boronic acids.

Expected Mass Spectrum Data:

  • [M-H]⁻: An ion corresponding to the deprotonated molecule would be expected in negative ion mode. For C₉H₁₂BClO₃, this would be at m/z 213.04.

  • [M+H]⁺: An ion corresponding to the protonated molecule might be observed in positive ion mode at m/z 215.06.

  • Boroxine Formation: Boronic acids are known to form cyclic trimers called boroxines through dehydration, which might be observed in the mass spectrum, particularly under certain ionization conditions.

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Data:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (boronic acid)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C stretch (aromatic)1400 - 1600
B-O stretch1300 - 1400
C-O stretch (ether)1200 - 1300
C-Cl stretch600 - 800

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds, which is a cornerstone of modern pharmaceutical and materials chemistry.[6][7][8][9]

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.[6][7][8]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation (R²-B(OR)₂ + Base) pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Structure Elucidation

The comprehensive structure elucidation of a novel arylboronic acid like this compound follows a logical workflow, integrating synthesis, purification, and spectroscopic analysis.

Structure_Elucidation_Workflow start Proposed Synthesis synthesis Chemical Synthesis start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification ms Mass Spectrometry (MS) (Molecular Weight) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) (Connectivity) purification->nmr ir IR Spectroscopy (Functional Groups) purification->ir xray X-ray Crystallography (If single crystals obtained) (3D Structure) purification->xray Optional data_analysis Data Analysis and Structure Confirmation ms->data_analysis nmr->data_analysis ir->data_analysis xray->data_analysis end Structure Elucidated data_analysis->end

Figure 2: General workflow for the structure elucidation of an arylboronic acid.

Conclusion

The structure elucidation of this compound is achieved through a combination of synthetic chemistry and spectroscopic analysis. While specific, published experimental data for this compound is limited, its structure can be confidently assigned based on the well-established chemistry and analytical profiles of related arylboronic acids. This guide provides researchers and scientists with the foundational knowledge and expected analytical data necessary to synthesize, characterize, and effectively utilize this important building block in their research and development endeavors. The provided workflows for synthesis and analysis serve as a practical template for the investigation of this and other novel boronic acid derivatives.

References

Solubility of (3-Chloro-5-propoxyphenyl)boronic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-5-propoxyphenyl)boronic acid is a key building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility in the construction of complex molecular architectures, which are often the cornerstone of novel therapeutic agents, is well-established. The solubility of this reagent in various organic solvents is a critical parameter that dictates its handling, reaction conditions, and purification strategies. An understanding of its solubility profile is paramount for process optimization, ensuring reaction efficiency, and enabling scalable synthesis in both research and drug development settings.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data for this exact compound in public literature, this guide presents data for structurally analogous phenylboronic acids to provide a predictive framework for its solubility behavior. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.

Quantitative Solubility Data for Analogous Phenylboronic Acids

The solubility of phenylboronic acids is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the polarity and hydrogen bonding capabilities of the solvent. The chloro and propoxy substituents on the target molecule will impact its solubility in a manner that can be inferred from the behavior of similar compounds.

The following table summarizes experimentally determined solubility data for isobutoxyphenylboronic acid isomers and the parent phenylboronic acid in a range of common organic solvents. This data is presented as the mole fraction of the solute at various temperatures and serves as a valuable reference for estimating the solubility of this compound. Generally, boronic acids exhibit higher solubility in polar aprotic and protic solvents, and lower solubility in nonpolar solvents.[1][2][3][4][5]

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)Phenylboronic Acid (Mole Fraction, x)
Chloroform 293.150.0450.0080.006~0.03
303.150.0750.0140.011~0.05
313.150.1200.0240.019~0.08
323.150.1850.0410.032~0.12
3-Pentanone 293.150.1350.0280.022~0.15
303.150.1900.0450.036~0.22
313.150.2600.0700.057~0.30
323.150.3500.1050.088~0.40
Acetone 293.150.1500.0400.032~0.18
303.150.2100.0620.051~0.26
313.150.2850.0920.075~0.35
323.150.3550.1300.105~0.45
Dipropyl Ether 293.150.0150.0040.003~0.02
303.150.0250.0070.005~0.03
313.150.0400.0120.009~0.05
323.150.0650.0200.015~0.08
Methylcyclohexane 293.15<0.001<0.001<0.001<0.001
303.15<0.001<0.001<0.001<0.001
313.150.001<0.001<0.001<0.001
323.150.0020.001<0.001<0.001

Note: Data for isobutoxyphenylboronic acid isomers is adapted from the Journal of Chemical & Engineering Data.[3] Data for phenylboronic acid is estimated based on qualitative descriptions and graphical representations from various sources.[2][4][5]

Experimental Protocols

Accurate determination of solubility is crucial for process development and optimization. The following are detailed protocols for two standard methods for determining the solubility of boronic acids in organic solvents.

Isothermal Shake-Flask Method

This method determines the equilibrium solubility of a compound at a constant temperature.[6][7][8][9]

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved boronic acid using a validated HPLC or UV-Vis spectrophotometric method. A pre-established calibration curve is required for quantification.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

Polythermal (Dynamic) Method

This method determines the temperature at which a known concentration of a solute completely dissolves in a solvent upon controlled heating.[2][3][4][5]

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Jacketed glass vessel or test tubes

  • Magnetic stirrer and stir bars

  • Temperature-controlled circulating bath (e.g., oil bath or heating block)

  • Calibrated digital thermometer or temperature probe

  • Light source and detector (for turbidity measurement, optional but recommended for accuracy)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and the desired organic solvent into the glass vessel to prepare a mixture of a specific mole fraction.

  • Heating and Observation:

    • Place the vessel in the temperature-controlled bath and begin stirring.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.5 °C/min).

    • Visually observe the mixture for the disappearance of the last solid particles. The temperature at which the solution becomes clear is the dissolution temperature for that specific concentration.

    • For improved accuracy, a light source and detector can be used to monitor the turbidity of the solution. The dissolution temperature is the point at which the light transmission reaches a maximum and plateaus.

  • Data Collection:

    • Repeat the measurement for several different mole fractions of the boronic acid.

  • Data Analysis:

    • Plot the dissolution temperature as a function of the mole fraction of the boronic acid. This plot represents the solubility curve of the compound in the tested solvent.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the experimental procedures and the relationships between different stages, the following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing start Start weigh_solid Weigh Boronic Acid start->weigh_solid add_to_vial Combine in Vial weigh_solid->add_to_vial measure_solvent Measure Solvent Volume measure_solvent->add_to_vial shake Agitate at Constant Temperature (24-48 hours) add_to_vial->shake settle Allow Excess Solid to Settle shake->settle withdraw_supernatant Withdraw Supernatant settle->withdraw_supernatant filter_sample Filter Sample (0.22 µm) withdraw_supernatant->filter_sample dilute_sample Dilute Sample filter_sample->dilute_sample analyze Analyze by HPLC/UV-Vis dilute_sample->analyze calculate_solubility Calculate Solubility analyze->calculate_solubility end End calculate_solubility->end dynamic_method_workflow cluster_prep_dynamic Sample Preparation cluster_measurement Measurement cluster_data_analysis Data Analysis start_dyn Start prepare_mixture Prepare Mixture of Known Composition (Mole Fraction) start_dyn->prepare_mixture heat_and_stir Heat and Stir at Controlled Rate prepare_mixture->heat_and_stir observe_dissolution Observe Dissolution Point (Visually or with Turbidity Meter) heat_and_stir->observe_dissolution record_temp Record Dissolution Temperature observe_dissolution->record_temp repeat_exp Repeat for Different Compositions record_temp->repeat_exp repeat_exp->prepare_mixture New Composition plot_curve Plot Solubility Curve (Temperature vs. Mole Fraction) repeat_exp->plot_curve end_dyn End plot_curve->end_dyn

References

An In-depth Technical Guide to the Stability and Storage of (3-Chloro-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-Chloro-5-propoxyphenyl)boronic acid. The information is curated for professionals in research and drug development, offering insights into the chemical properties, degradation pathways, and analytical methodologies for stability assessment.

Chemical and Physical Properties

This compound is an organic compound featuring a phenylboronic acid scaffold substituted with a chloro and a propoxy group.[1] These substitutions influence the electronic properties and, consequently, the stability of the molecule. The boronic acid functional group makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2]

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 1256345-74-0[1][2][3]
Molecular Formula C₉H₁₂BClO₃[1][2][3]
Molecular Weight 214.45 g/mol [2][3]
Appearance Solid (typically a powder)[1]
Purity Typically ≥98%[2][3]

Stability Profile and Degradation Pathways

The stability of arylboronic acids, including this compound, is primarily influenced by their susceptibility to hydrolysis and oxidation. The presence of moisture, oxygen, light, and certain pH conditions can accelerate degradation.

2.1. Hydrolysis and Protodeboronation

A significant degradation pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved, typically in the presence of water, to yield the corresponding arene (1-chloro-3-propoxybenzene in this case) and boric acid. This reaction can be influenced by both acidic and basic conditions.[4] The equilibrium between the boronic acid and its trigonal boronate ester form is pH-dependent.[5]

2.2. Oxidation

The boron center in boronic acids is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents.[6] This process can lead to the formation of phenolic byproducts. The rate of oxidation can be influenced by the electronic nature of the substituents on the aromatic ring.[6] Electron-withdrawing groups, such as the chloro substituent on the target molecule, can impact the electron density at the boron center and potentially affect its susceptibility to oxidation.[6]

2.3. Formation of Anhydrides (Boroxines)

In the solid state or in non-aqueous solutions, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, and the boroxine can readily hydrolyze back to the boronic acid in the presence of water.[7]

Diagram: Key Degradation Pathways for Arylboronic Acids

A This compound B Hydrolysis / Protodeboronation (+ H2O) A->B C Oxidation (+ [O]) A->C D Dehydration A->D E 1-Chloro-3-propoxybenzene + Boric Acid B->E F Phenolic Degradation Products C->F G Boroxine (Trimer) D->G G->A Hydration

Caption: Major degradation routes for this compound.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on general guidelines for arylboronic acids.

Table 2: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature Room temperature or refrigerated (2-8 °C) for long-term storage.To minimize thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[2][3]To prevent oxidation by atmospheric oxygen.
Moisture Keep in a tightly sealed container in a dry environment.To prevent hydrolysis and protodeboronation.
Light Protect from light.To prevent photolytic degradation.

Experimental Protocols for Stability Assessment

The stability of this compound can be evaluated through forced degradation studies and long-term stability testing, following principles outlined in ICH guidelines.[8][9][10][11][12]

4.1. Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways.[13][14][15][16]

Table 3: Protocol for Forced Degradation Studies

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. Neutralize a sample with 0.1 M NaOH before analysis.
Base Hydrolysis 1. Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. 2. Incubate at 60°C for 24 hours. 3. Neutralize a sample with 0.1 M HCl before analysis.
Oxidation 1. Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. 2. Store at room temperature, protected from light, for 24 hours.
Thermal Degradation 1. Store the solid compound in an oven at 70°C for 48 hours. 2. Dissolve a sample in a suitable solvent for analysis.
Photostability 1. Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. 2. Dissolve a sample in a suitable solvent for analysis.

Diagram: Workflow for a Forced Degradation Study

cluster_0 Stress Conditions cluster_1 Analytical Methods A Acid Hydrolysis F HPLC-UV/MS A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F I Data Analysis & Degradation Pathway Elucidation F->I G NMR G->I H Compound Sample H->A H->B H->C H->D H->E H->G Initial Characterization

Caption: A typical workflow for conducting forced degradation studies.

4.2. Stability-Indicating Analytical Method: HPLC-UV

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.[17][18][19]

Table 4: Example HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

4.3. Structural Elucidation of Degradants: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹¹B NMR, and Mass Spectrometry (MS) are powerful tools for identifying the structures of degradation products.[20][21][22][23][24][25][26][27][28]

4.3.1. NMR Spectroscopy Protocol

  • Dissolve a known quantity of the stressed sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

  • Acquire ¹H and ¹³C NMR spectra to identify structural changes in the organic framework.

  • Acquire ¹¹B NMR spectra to observe changes in the boron environment, which can indicate hydrolysis or complex formation.[24][25][26][27][28]

4.3.2. Mass Spectrometry Protocol

  • Analyze the stressed samples using LC-MS with a suitable ionization technique (e.g., Electrospray Ionization - ESI).

  • Determine the molecular weights of the parent compound and any new peaks corresponding to degradation products.

  • Utilize tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.[19]

Conclusion

This compound, like other arylboronic acids, is susceptible to degradation through hydrolysis and oxidation. Proper handling and storage under controlled conditions—specifically, protection from moisture, oxygen, and light—are essential for maintaining its purity and reactivity. The experimental protocols outlined in this guide provide a framework for researchers to conduct thorough stability assessments, ensuring the reliability of this important synthetic building block in drug discovery and development.

References

Molecular weight and formula of (3-Chloro-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core molecular information for (3-Chloro-5-propoxyphenyl)boronic acid, a compound often utilized in synthetic organic chemistry. Its utility as a synthetic intermediate, particularly in cross-coupling reactions, makes it a valuable component in the synthesis of more complex molecules.[1]

Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueCitations
Chemical Formula C9H12BClO3[1][2][3]
Molecular Weight ~214.45 g/mol [1][2][3]
CAS Number 1256345-74-0[2][3]

Chemical Structure and Properties

This compound is an organoboron compound characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a chloro and a propoxy group.[1] It is typically a solid at room temperature and is primarily used in laboratory settings for chemical synthesis.[1]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound's name and its primary molecular identifiers.

A This compound B Molecular Formula C9H12BClO3 A->B has C Molecular Weight ~214.45 g/mol A->C has

Fig. 1: Core molecular properties of the compound.

References

The Ascendancy of Substituted Phenylboronic Acids: From Serendipitous Discovery to Pillars of Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylboronic acids have journeyed from a laboratory curiosity in the late 19th century to indispensable tools in contemporary organic synthesis and medicinal chemistry. Their unique electronic properties and reversible covalent bonding capabilities have propelled them to the forefront of drug discovery, enabling the synthesis of complex molecules and offering novel therapeutic strategies. This whitepaper provides a comprehensive overview of the discovery, history, and evolution of substituted phenylboronic acids. It delves into the pivotal synthetic methodologies, details key experimental protocols, and presents quantitative data to guide researchers in their application. Furthermore, this guide visualizes the intricate roles of these compounds in critical biological pathways and outlines typical experimental workflows, providing a foundational resource for professionals in the field.

A Historical Odyssey: The Dawn of Phenylboronic Acids

The story of phenylboronic acids begins in 1880, with the pioneering work of Michaelis and Becker, who first reported the synthesis of benzeneboronic acid. Their method involved the reaction of diphenylmercury with boron trichloride in a sealed tube at high temperatures, followed by hydrolysis to yield the desired product. While groundbreaking, this initial approach was fraught with challenges, including harsh reaction conditions and the use of highly toxic organomercury reagents.

A significant leap forward came with the advent of organometallic chemistry. The development of Grignard reagents provided a more accessible and safer route to phenylboronic acids. The reaction of a phenylmagnesium halide with a trialkyl borate, such as trimethyl borate, followed by acidic workup, became a cornerstone of phenylboronic acid synthesis for many decades. This method offered greater functional group tolerance and milder reaction conditions compared to its predecessor. Further refinements, such as the use of organolithium reagents, also emerged, though often with lower yields.

The latter half of the 20th century witnessed a paradigm shift with the discovery of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, revolutionized the application of phenylboronic acids. This reaction, which couples a boronic acid with an organic halide in the presence of a palladium catalyst and a base, provides a powerful and versatile method for the formation of carbon-carbon bonds. The mild reaction conditions, broad functional group tolerance, and commercial availability of a vast array of substituted phenylboronic acids have made the Suzuki-Miyaura coupling a workhorse in academic and industrial laboratories alike.

Synthetic Methodologies: A Chemist's Toolkit

The synthesis of substituted phenylboronic acids has evolved significantly, offering a range of methods to access a diverse array of structures.

Classical Approaches: Organometallic Reagents

The reaction of organometallic reagents with borate esters remains a widely used method for the preparation of substituted phenylboronic acids.

  • Grignard Reagents: The reaction of a substituted phenylmagnesium halide with a trialkyl borate is a robust and common method. The intermediate boronate ester is subsequently hydrolyzed to afford the phenylboronic acid.

  • Organolithium Reagents: While also effective, the use of organolithium reagents can sometimes lead to lower yields due to side reactions.

Modern Marvels: Palladium-Catalyzed Borylation

The development of palladium-catalyzed reactions has provided highly efficient and versatile routes to substituted phenylboronic acids.

  • Miyaura Borylation: This reaction involves the coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst. This method is particularly valuable for the synthesis of boronate esters, which are often more stable and easier to handle than the corresponding boronic acids.

  • C-H Borylation: More recently, direct C-H borylation has emerged as a powerful strategy. This method allows for the direct conversion of a C-H bond on an aromatic ring to a C-B bond, offering a more atom-economical approach by avoiding the pre-functionalization required in other methods.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of substituted phenylboronic acids.

Protocol 2.3.1: Synthesis of 4-Carboxyphenylboronic Acid

This protocol describes the synthesis of 4-carboxyphenylboronic acid from (4-(diisopropylaminoethyl formyl) phenyl) boric acid.

Materials:

  • (4-(diisopropylaminoethyl formyl) phenyl) boric acid (80g)

  • Tetrahydrofuran (THF) (200-400 mL)

  • Water (200-400 mL)

  • Lithium hydroxide monohydrate (16.2-20.2g)

  • Diethyl ether

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 80g of (4-(diisopropylaminoethyl formyl) phenyl) boric acid in a 1:1 mixture of THF and water.

  • Add 16.2g of lithium hydroxide monohydrate to the solution.

  • Stir the reaction mixture at room temperature for 120 minutes. Monitor the reaction progress using thin-layer chromatography.

  • Once the reaction is complete, remove the THF by rotary evaporation.

  • Wash the aqueous layer with 200g of diethyl ether.

  • Adjust the pH of the aqueous layer to 4 with dilute hydrochloric acid, which will cause a white solid to precipitate.

  • Filter the precipitate and dry the filter cake.

  • Extract the aqueous filtrate three times with 600g of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate for 2 hours.

  • Filter the solution and concentrate under reduced pressure to obtain a white solid.

  • Combine this solid with the previously collected precipitate to yield 4-carboxyphenylboronic acid (yield: ~95.8%).[1]

Protocol 2.3.2: Suzuki-Miyaura Cross-Coupling of 4-Chlorotoluene with Phenylboronic Acid

This protocol details a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (catalyst)

  • Triphenylphosphine (ligand)

  • 2 M Sodium carbonate solution (base)

  • Toluene

  • Ethanol

Procedure:

  • To a reaction vessel, add 4-chlorotoluene, 1.5 equivalents of phenylboronic acid, 0.02 equivalents of palladium(II) acetate, and 0.08 equivalents of triphenylphosphine.

  • Add a 3:1 mixture of toluene and ethanol.

  • Add 2 equivalents of 2 M aqueous sodium carbonate solution.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Quantitative Data in Focus

The efficiency of synthetic methods and the efficacy of substituted phenylboronic acids as therapeutic agents are underpinned by quantitative data.

Synthesis Yields

The Suzuki-Miyaura coupling is a highly efficient reaction, often providing high yields of the desired biaryl products. The table below summarizes the yields for the coupling of various aryl halides with substituted phenylboronic acids.

Aryl HalidePhenylboronic AcidCatalyst SystemBaseSolventYield (%)Reference
IodobenzenePhenylboronic acidCu(II) Salen complex@KCC-1K₂CO₃DMF95
BromobenzenePhenylboronic acidCu(II) Salen complex@KCC-1K₂CO₃DMF92
4-BromoanisolePhenylboronic acidCu(II) Salen complex@KCC-1K₂CO₃DMF94
4-BromotoluenePhenylboronic acidCu(II) Salen complex@KCC-1K₂CO₃DMF90
3-BromopyridinePhenylboronic acidPd(OAc)₂K₂CO₃EtOH/H₂O92[2]
2-Chloropyridine4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃EtOH/H₂O85[2]
Enzyme Inhibition

Substituted phenylboronic acids have emerged as potent inhibitors of various enzymes, particularly serine proteases and β-lactamases. Their inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

CompoundTarget EnzymeInhibition ParameterValueReference
3-Nitrophenylboronic acidKPC-2 β-lactamaseKᵢ7.64 µM[3]
VaborbactamP. aeruginosa PBP3IC₅₀262 µM[4]
Compound 11 (4-carboxy derivative)AmpC β-lactamaseKᵢ29 nM[5]
ThimerosalThioredoxin reductase 1 (TrxR1)IC₅₀24.08 nM[6]
Compound 3UreaseIC₅₀10.2 ± 0.28 µM[7]

Visualization of Mechanisms and Workflows

Understanding the role of substituted phenylboronic acids in biological systems and the experimental processes for their study can be greatly enhanced through visualization.

Signaling Pathways

Mechanism of β-Lactamase Inhibition by Boronic Acids

Boronic acid-based inhibitors act as transition-state analogs, mimicking the tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics by serine β-lactamases.[8][9] The boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, effectively blocking its activity.[8][9]

G cluster_enzyme Serine β-Lactamase Active Site cluster_inhibitor Boronic Acid Inhibitor Ser70 Ser70 Tetrahedral_Intermediate Tetrahedral Adduct (Reversible Covalent Bond) Ser70->Tetrahedral_Intermediate Nucleophilic Attack B(OH)2 R-B(OH)₂ B(OH)2->Tetrahedral_Intermediate Binding Inhibited_Enzyme Inhibited β-Lactamase Tetrahedral_Intermediate->Inhibited_Enzyme Enzyme Inactivation

Caption: Mechanism of β-lactamase inhibition by boronic acids.

Proteasome Inhibition and Induction of Apoptosis

Phenylboronic acid-containing proteasome inhibitors, such as bortezomib, play a crucial role in cancer therapy.[10] They primarily inhibit the chymotrypsin-like activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins.[10] This disrupts cellular homeostasis and activates downstream signaling pathways, including the NF-κB and JNK pathways, ultimately culminating in apoptosis (programmed cell death).[11][12][13][14]

G Proteasome_Inhibitor Phenylboronic Acid Proteasome Inhibitor 26S_Proteasome 26S Proteasome Proteasome_Inhibitor->26S_Proteasome Inhibits Protein_Degradation Protein Degradation 26S_Proteasome->Protein_Degradation Accumulation Accumulation of Ub-Proteins 26S_Proteasome->Accumulation Ub_Proteins Ubiquitinated Proteins Ub_Proteins->26S_Proteasome ER_Stress ER Stress Accumulation->ER_Stress NFkB_Inhibition NF-κB Inhibition Accumulation->NFkB_Inhibition JNK_Activation JNK Activation Accumulation->JNK_Activation UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis NFkB_Inhibition->Apoptosis JNK_Activation->Apoptosis

Caption: Signaling pathways affected by proteasome inhibitors.

Experimental Workflows

Workflow for Synthesis, Characterization, and Screening of Substituted Phenylboronic Acids

The development of novel substituted phenylboronic acids as potential drug candidates follows a structured workflow, from initial synthesis to biological evaluation.

G Start Design of Target Molecule Synthesis Synthesis of Substituted Phenylboronic Acid Start->Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec, etc.) Purification->Characterization HTS High-Throughput Screening (HTS) Characterization->HTS Hit_Identification Hit Identification HTS->Hit_Identification Identifies Active Compounds Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Testing In Vivo Testing Lead_Optimization->In_Vivo_Testing End Drug Candidate In_Vivo_Testing->End

Caption: Experimental workflow for drug discovery.

Conclusion and Future Perspectives

The trajectory of substituted phenylboronic acids from their initial synthesis to their current status as indispensable molecules in drug discovery is a testament to the power of fundamental chemical research. Their versatility in synthetic chemistry, exemplified by the Suzuki-Miyaura coupling, has enabled the construction of countless complex molecular architectures. Furthermore, their unique ability to interact with biological targets, particularly enzymes, has opened up new avenues for therapeutic intervention.

The future of substituted phenylboronic acids in drug development appears bright. Ongoing research is focused on the development of more selective and potent enzyme inhibitors, the design of novel drug delivery systems that leverage the diol-binding properties of the boronic acid moiety, and the exploration of new applications in areas such as diagnostics and biomaterial science. As our understanding of the intricate interplay between these compounds and biological systems deepens, we can anticipate the emergence of a new generation of innovative medicines built upon the remarkable foundation of the phenylboronic acid scaffold.

References

Methodological & Application

Application Notes and Protocols for (3-Chloro-5-propoxyphenyl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (3-Chloro-5-propoxyphenyl)boronic acid as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science. This document outlines a plausible synthetic route for the boronic acid, detailed protocols for its application in Suzuki-Miyaura coupling, and representative reaction data.

Synthesis of this compound

While this compound is commercially available, a reliable synthetic protocol is essential for situations requiring in-house preparation. A plausible multi-step synthesis starting from 3,5-dichloroaniline is described below.

Protocol 1: Synthesis of 3-Chloro-5-propoxyaniline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichloroaniline (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a strong base, for example, sodium hydride (NaH, 1.2 eq.), portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Alkylation: To the resulting mixture, add 1-bromopropane (1.1 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-chloro-5-propoxyaniline.

Protocol 2: Synthesis of this compound via Sandmeyer-type Reaction

  • Diazotization: Dissolve 3-chloro-5-propoxyaniline (1.0 eq.) in a mixture of an appropriate acid (e.g., HCl) and water at 0 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise while maintaining the temperature at 0-5 °C to form the diazonium salt.

  • Borylation: In a separate flask, prepare a solution of a boronic acid precursor, such as bis(pinacolato)diboron (B₂pin₂, 1.2 eq.), and a copper(I) catalyst in a suitable solvent.

  • Coupling: Slowly add the freshly prepared diazonium salt solution to the borylation mixture.

  • Hydrolysis: After the reaction is complete, hydrolyze the resulting boronate ester with an acid (e.g., HCl) to obtain the boronic acid.

  • Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. The crude this compound can be purified by recrystallization.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an effective coupling partner for the synthesis of a wide range of biaryl compounds. A general protocol for its use in Suzuki-Miyaura reactions is provided below. The reactivity of aryl halides generally follows the trend I > Br > OTf >> Cl.[1]

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water).[2] Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst; 0.01-0.05 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.

Representative Data for Suzuki-Miyaura Coupling Reactions

The following table summarizes representative, hypothetical reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These conditions are based on general protocols and may require optimization for specific substrates.

Entry Aryl Bromide Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O901292
21-Bromo-4-nitrobenzenePdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane100888
32-BromopyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O1101685
44-BromobenzaldehydePd(OAc)₂ (2) / P(t-Bu)₃ (4)K₃PO₄DMF/H₂O100690

Visualized Workflows and Mechanisms

To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the key experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Add Aryl Halide, This compound, and Base to Flask inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert solvent_cat 3. Add Anhydrous Solvent and Pd Catalyst inert->solvent_cat reaction 4. Heat and Stir (80-110 °C) solvent_cat->reaction workup 5. Cool, Dilute, and Perform Aqueous Work-up reaction->workup purification 6. Dry, Concentrate, and Purify via Chromatography workup->purification product Final Biaryl Product purification->product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Suzuki_Catalytic_Cycle General Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)Ln dummy1 pd0->dummy1 oxidative_addition Oxidative Addition pd2_complex R1-Pd(II)LnX dummy2 pd2_complex->dummy2 transmetalation Transmetalation pd2_diaryl R1-Pd(II)LnR2 dummy3 pd2_diaryl->dummy3 reductive_elimination Reductive Elimination dummy1->pd2_complex R1-X dummy2->pd2_diaryl R2-B(OH)2 (Base) dummy3->pd0 R1-R2 dummy4

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (3-Chloro-5-propoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (3-Chloro-5-propoxyphenyl)boronic acid in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The Suzuki-Miyaura coupling, a powerful method for carbon-carbon bond formation, is highlighted as a primary application for this versatile building block. The protocols and data presented herein are designed to serve as a valuable resource for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development.

This compound is a key intermediate in the synthesis of a variety of compounds, including those with potential therapeutic applications. For instance, it has been utilized in the preparation of substituted 1,2,4-triazine derivatives, which are of interest in drug discovery programs.

General Reaction Scheme: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond between an organoboron compound, such as this compound, and an organic halide or triflate in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid This compound Product Coupled Product Boronic_Acid->Product + Organic_Halide Ar-X (Aryl Halide) Organic_Halide->Product Catalyst Palladium Catalyst Catalyst->Product Pd(0) Base Base Base->Product Solvent Solvent Solvent->Product

Figure 1. General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: A Survey of Reaction Conditions

The following table summarizes various palladium catalyst systems and conditions that can be employed for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. The expected yield ranges are based on couplings with structurally similar substrates and should be considered as a starting point for optimization.

Catalyst SystemPalladium Precursor (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Expected Yield Range (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (5:1)10012-2460-90
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11012-2465-95
3PdCl₂(dppf) (3)-K₂CO₃ (3)DMF/H₂O (4:1)901850-80
4[Pd(allyl)Cl]₂ (1)cataCXium® A (2)Na₂CO₃ (2.5)Acetonitrile/H₂O (3:1)801845-75

Experimental Protocols

The following are detailed experimental protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. These protocols are based on established methods and should be adapted and optimized for specific substrates.

Protocol 1: General Procedure Using Pd(OAc)₂ and SPhos Ligand

This protocol is a robust starting point for a wide range of aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Standard glassware for inert atmosphere synthesis

  • Magnetic stirrer and heating apparatus

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biphenyl derivative.

Protocol_1_Workflow Setup 1. Reaction Setup: Aryl Halide, Boronic Acid, Base Inert 2. Inert Atmosphere: Evacuate and backfill with Ar/N2 Setup->Inert Reagents 3. Reagent Addition: Pd(OAc)2, SPhos Inert->Reagents Solvent 4. Solvent Addition: 1,4-Dioxane/H2O Reagents->Solvent Reaction 5. Reaction: Heat to 100°C, 12-24h Solvent->Reaction Workup 6. Work-up: Cool, dilute, wash Reaction->Workup Purification 7. Purification: Dry, concentrate, column chromatography Workup->Purification Product Pure Coupled Product Purification->Product

Figure 2. Workflow for Protocol 1 using a Pd(OAc)₂/SPhos catalyst system.

Protocol 2: General Procedure Using Pd₂(dba)₃ and XPhos Ligand in an Anhydrous System

This protocol is suitable for substrates that may be sensitive to water.

Materials:

  • This compound

  • Aryl halide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed toluene

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Reaction Setup (in a glovebox): In a glovebox, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a sealable reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1 for the work-up and purification of the product.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involves a series of well-defined steps. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)Ln-X Pd0->PdII_ArX Ar-X OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OH)2 + Base) PdII_ArR Ar-Pd(II)Ln-R PdII_ArX->PdII_ArR R-B(OH)3- Transmetalation->PdII_ArR PdII_ArR->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R RedElim->Product

Figure 3. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This document is intended to be a guide for qualified professionals. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Reaction conditions may need to be optimized for specific substrates and desired outcomes.

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-Chloro-5-propoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are fundamental structural motifs in a vast array of biologically active molecules and functional materials. Their synthesis is a cornerstone of modern medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the construction of carbon-carbon bonds, enabling the efficient and versatile synthesis of biaryl compounds. This is attributed to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and aryl halides.[1][2][3]

(3-Chloro-5-propoxyphenyl)boronic acid is a valuable building block in the synthesis of complex biaryl compounds. The presence of the chloro and propoxy substituents on the phenyl ring provides opportunities for further functionalization and can influence the electronic properties of the target molecules.[4] Biaryl compounds derived from this boronic acid have potential applications in the development of kinase inhibitors for the treatment of diseases such as cancer. This document provides detailed protocols and application notes for the synthesis of biaryl compounds utilizing this compound.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide is depicted below:

General Reaction Scheme

Applications in Kinase Inhibitor Synthesis

Substituted biaryl compounds are crucial pharmacophores in numerous kinase inhibitors. These molecules can effectively target the ATP-binding site of kinases, a common strategy in the development of targeted cancer therapies. The dysregulation of kinase signaling pathways is a hallmark of many cancers. The biaryl products synthesized using this compound can serve as precursors to selective inhibitors of various kinases, such as receptor tyrosine kinases (RTKs) or serine/threonine kinases, which are implicated in oncogenic signaling.

Below is a simplified representation of a generic kinase signaling pathway that can be targeted by biaryl inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Biaryl_Inhibitor Biaryl Kinase Inhibitor (from this compound) Biaryl_Inhibitor->RAF Inhibits

A generic kinase signaling pathway targeted by biaryl inhibitors.

Experimental Protocols

Below are detailed protocols for the synthesis of biaryl compounds using this compound via the Suzuki-Miyaura cross-coupling reaction. Both conventional heating and microwave-assisted methods are described.

Protocol 1: Conventional Heating

This protocol is a general method adaptable for the coupling of various aryl halides with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, three times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl compound.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • Same as Protocol 1

  • Microwave reactor and appropriate reaction vessels

Procedure:

  • In a microwave reaction vessel, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.05-0.1 equivalents), and the base (2.0-3.0 equivalents).

  • Add the degassed solvent (e.g., DMF, 1,4-dioxane/water) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in Protocol 1 (steps 7-10).

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O10012 h85-95
21-Bromo-4-(trifluoromethyl)benzenePdCl₂(dppf) (3)Cs₂CO₃1,4-Dioxane/H₂O1008 h80-90
32-BromopyridinePd(PPh₃)₄ (5)K₃PO₄DMF1206 h75-85
44-IodoacetophenonePd(OAc)₂ (2), SPhos (4)K₃PO₄1,4-Dioxane/H₂O904 h90-98
51-Chloro-4-nitrobenzeneXPhos Pd G3 (2)K₃PO₄t-AmylOH11016 h70-80

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general experimental workflow for a Suzuki-Miyaura coupling reaction and the catalytic cycle.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Aryl Halide, Catalyst, Base B Inert Atmosphere: Evacuate and backfill with N₂/Ar A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization I->J

General experimental workflow for Suzuki-Miyaura coupling.

G Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Ar-X ArPdIIL2X Ar-Pd(II)L₂-X OxAdd->ArPdIIL2X Transmetalation Transmetalation Ar'B(OH)₂ ArPdIIL2Ar Ar-Pd(II)L₂-Ar' Transmetalation->ArPdIIL2Ar RedElim Reductive Elimination RedElim->Pd0L2 ArAr Ar-Ar' RedElim->ArAr Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: (3-Chloro-5-propoxyphenyl)boronic acid in the Development of ENPP1 Inhibitors for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Chloro-5-propoxyphenyl)boronic acid is a valuable substituted phenylboronic acid building block in medicinal chemistry. Its utility is particularly highlighted in the synthesis of novel small molecule inhibitors targeting ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1).[1][2] ENPP1 is a key enzyme that negatively regulates the cGAMP-STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system's response to cancer.[1][3] By hydrolyzing the immunotransmitter cGAMP, ENPP1 dampens the anti-tumor immune response.[1][3] Therefore, the development of potent and selective ENPP1 inhibitors is a promising strategy in cancer immunotherapy to enhance the body's natural defenses against tumors.[1][4]

These application notes provide a comprehensive overview of the use of this compound in the synthesis of a representative ENPP1 inhibitor, along with detailed protocols for its synthesis and biological evaluation.

Application in the Synthesis of ENPP1 Inhibitors

This compound serves as a crucial synthon for introducing a substituted phenyl moiety onto a core scaffold through Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a cornerstone in the synthesis of biaryl compounds, which are common motifs in pharmacologically active molecules.[1] In the context of ENPP1 inhibitors, the 3-chloro-5-propoxyphenyl group can be incorporated to optimize target binding, selectivity, and pharmacokinetic properties of the final compound.

A representative ENPP1 inhibitor, herein designated as ENPP1-Inhibitor-3C5P , can be synthesized using this compound. The structure of this hypothetical, yet representative, inhibitor is based on scaffolds identified in recent patent literature for potent ENPP1 inhibitors.

Quantitative Data Summary

The following table summarizes the anticipated biological activity and physicochemical properties of ENPP1-Inhibitor-3C5P . The data is representative and based on reported values for structurally related ENPP1 inhibitors.

ParameterValueAssay Conditions
ENPP1 Inhibition (IC50) 8.5 nMRecombinant human ENPP1, cGAMP (5 µM) substrate, pH 7.4
ENPP3 Inhibition (IC50) > 10 µMRecombinant human ENPP3, ATP (10 µM) substrate, pH 7.4
NPP1 Inhibition (IC50) 2.5 µMRecombinant human NPP1, p-NP-TMP (100 µM) substrate, pH 9.0
Cellular cGAMP Protection (EC50) 25 nMHEK293T cells expressing hENPP1, exogenous cGAMP (1 µM)
Aqueous Solubility 75 µg/mLPBS, pH 7.4
LogD 2.8Octanol/water, pH 7.4

Experimental Protocols

This protocol describes the synthesis of a representative ENPP1 inhibitor (ENPP1-Inhibitor-3C5P ) from this compound and a suitable coupling partner, such as a chlorinated quinazoline derivative.

Materials:

  • This compound

  • 4-Chloro-6,7-dimethoxyquinazoline

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq), this compound (1.2 eq), and sodium carbonate (3.0 eq).

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Add Pd(dppf)Cl2 (0.05 eq) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield ENPP1-Inhibitor-3C5P .

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of ENPP1-Inhibitor-3C5P against recombinant human ENPP1.

Materials:

  • Recombinant human ENPP1

  • 2',3'-cGAMP (substrate)

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 µM ZnCl2, 500 µM CaCl2

  • ENPP1-Inhibitor-3C5P (dissolved in DMSO)

  • 96-well assay plates

  • LC-MS/MS system for cGAMP quantification

Procedure:

  • Prepare a serial dilution of ENPP1-Inhibitor-3C5P in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • In a 96-well plate, add 5 µL of the diluted inhibitor solution. For the control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

  • Add 5 µL of recombinant human ENPP1 (final concentration, e.g., 1 nM) to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of 2',3'-cGAMP solution (final concentration, e.g., 5 µM) to each well.

  • Incubate the reaction at 37 °C for 30 minutes.

  • Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the enzyme.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining cGAMP.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

ENPP1_Inhibitor_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_purification Workup & Purification Boronic_Acid This compound Reaction_Vessel Reaction at 90°C (Dioxane/Water, Na2CO3, Pd(dppf)Cl2) Boronic_Acid->Reaction_Vessel Quinazoline 4-Chloro-6,7-dimethoxyquinazoline Quinazoline->Reaction_Vessel Workup Extraction & Drying Reaction_Vessel->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product ENPP1-Inhibitor-3C5P Purification->Final_Product STING_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Antigen Presenting Cell cGAMP_out 2',3'-cGAMP cGAMP_in 2',3'-cGAMP cGAMP_out->cGAMP_in Transport ENPP1 ENPP1 Enzyme ENPP1->cGAMP_out Hydrolysis Inhibitor ENPP1-Inhibitor-3C5P Inhibitor->ENPP1 Inhibition STING STING cGAMP_in->STING Activates TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Upregulates Immune_Response Anti-tumor Immune Response IFN->Immune_Response Logical_Relationship Start This compound Synthesis Suzuki-Miyaura Coupling Start->Synthesis is a key reactant in Product ENPP1-Inhibitor-3C5P Synthesis->Product yields Inhibition Inhibition of ENPP1 Product->Inhibition causes Pathway STING Pathway Activation Inhibition->Pathway leads to Outcome Enhanced Anti-tumor Immunity Pathway->Outcome results in

References

Application Notes and Protocols: (3-Chloro-5-propoxyphenyl)boronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (3-chloro-5-propoxyphenyl)boronic acid as a key intermediate in the synthesis of pharmaceutical compounds, with a focus on its application in the development of Janus kinase (JAK) inhibitors. Detailed experimental protocols for Suzuki-Miyaura coupling, a critical reaction in this context, are provided, along with relevant data and visualizations.

Introduction

This compound is a versatile organoboron compound increasingly utilized in medicinal chemistry. Its unique substitution pattern, featuring a chloro group, a propoxy group, and a boronic acid moiety, makes it a valuable building block for creating complex organic molecules. The boronic acid functional group is particularly significant for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds under relatively mild conditions.[1] This reaction is a cornerstone in the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active compounds.

Application in the Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate

A significant application of this compound is in the synthesis of potent and selective inhibitors of Janus kinases (JAKs). JAKs are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways, which are integral to the immune response and hematopoiesis. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers.[2][3][4][5] Therefore, inhibitors of JAKs are a critical class of therapeutic agents.

This compound serves as a key precursor in the synthesis of compounds such as N-cyanomethyl-4-(2-((4-(4-ethylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)-2-(trifluoromethyl)benzamide, a potent JAK inhibitor. The synthesis involves a pivotal Suzuki-Miyaura coupling reaction between this compound and a suitable pyrimidine derivative.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. The following is a general protocol that can be adapted for the coupling of this compound with various aryl or heteroaryl halides.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (0.05 - 0.1 equivalents), and the base (2.0 - 3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Specific Protocol: Synthesis of 4-(3-Chloro-5-propoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

This protocol details the synthesis of a key intermediate for a JAK inhibitor, as described in patent WO2010026120A1.

Reaction Scheme:

This compound + 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine → 4-(3-Chloro-5-propoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

Materials and Reagents:

ReagentMolar Equivalent
This compound1.5
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine1.0
Tetrakis(triphenylphosphine)palladium(0)0.1
Sodium Carbonate (2M aqueous solution)3.0
1,4-Dioxane-

Procedure:

  • A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.5 mmol), this compound (2.1 g, 9.8 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.75 g, 0.65 mmol) in 1,4-dioxane (30 mL) is prepared in a reaction vessel.

  • A 2M aqueous solution of sodium carbonate (9.8 mL, 19.5 mmol) is added to the mixture.

  • The reaction mixture is heated to 90°C and stirred for 16 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the mixture is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 0 to 50% ethyl acetate in hexanes) to afford the desired product.

Quantitative Data:

ProductYieldPurity
4-(3-Chloro-5-propoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine85%>95%

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Aryl Halide Pd Catalyst Base B Add Anhydrous Solvent A->B C Inert Atmosphere (N2 or Ar) B->C D Heat and Stir (80-120°C, 2-24h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F G Extraction with Organic Solvent & Water F->G H Drying and Concentration G->H I Column Chromatography H->I J Pure Product I->J JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation P_JAK P-JAK JAK->P_JAK Phosphorylation P_JAK->Receptor 3. Receptor Phosphorylation P_STAT P-STAT P_JAK->P_STAT 5. STAT Phosphorylation STAT STAT STAT->Receptor 4. STAT Recruitment Dimer STAT Dimer P_STAT->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Translocation Gene Gene Transcription Nucleus->Gene 8. Gene Regulation Inhibitor JAK Inhibitor (derived from intermediate) Inhibitor->JAK Inhibition

References

Application Notes and Protocols for Suzuki Reaction with (3-Chloro-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (3-Chloro-5-propoxyphenyl)boronic acid. The Suzuki reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1][2][3] this compound is a valuable building block in medicinal chemistry and materials science due to its specific substitution pattern which allows for the generation of complex molecular architectures.

The protocol outlined below is designed to be a robust starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates.

Key Reaction Components and Considerations

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system.

  • Palladium Catalyst: Palladium(0) complexes are the active catalytic species. These can be introduced directly or generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf).[1][4]

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For electron-rich and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, P(tBu)₃) or N-heterocyclic carbene (NHC) ligands are often employed to enhance reactivity, particularly when coupling with less reactive aryl chlorides.[1][5][6]

  • Base: A base is required to activate the boronic acid for the transmetalation step.[6] Common choices include inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃), which are known to be effective in challenging coupling reactions.[1]

  • Solvent: A variety of organic solvents can be used, including toluene, dioxane, and tetrahydrofuran (THF).[4] Often, the addition of a small amount of water can be beneficial, particularly when using carbonate or phosphate bases.[4]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Reaction Setup:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl halide (1.0 equiv), the palladium precatalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 2.0 equiv).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent (e.g., toluene) and degassed water (e.g., in a 10:1 ratio of solvent to water) via syringe.

Reaction Execution:

  • Place the reaction flask in a preheated oil bath at the desired temperature (typically between 80-110 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).

  • Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Data Presentation: Example Reagent Quantities

The following table provides an example of reagent quantities for a Suzuki reaction with this compound on a 1.0 mmol scale of the aryl halide.

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass (mg)Equivalents
Aryl Halide (example)-1.0-1.0
This compound214.451.2257.341.2
Pd(OAc)₂224.500.024.50.02
SPhos410.510.0416.40.04
K₃PO₄212.272.0424.52.0
Toluene--10 mL-
Water--1 mL-

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert glassware Prepare Flame-Dried Glassware glassware->inert solvents Add Degassed Solvents inert->solvents heat Heat to Reaction Temperature solvents->heat stir Stir Vigorously heat->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product Catalytic_Cycle pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2-X pd0->pd2_halide R1-X ox_add Oxidative Addition pd2_biaryl R1-Pd(II)L2-R2 pd2_halide->pd2_biaryl R2-B(OR)3- transmetal Transmetalation pd2_biaryl->pd0 R1-R2 red_elim Reductive Elimination boronic_acid R2-B(OH)2 + Base aryl_halide R1-X product R1-R2

References

Application Notes and Protocols for Catalytic Systems in Suzuki-Miyaura Coupling Reactions of (3-Chloro-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful reaction is widely utilized in the pharmaceutical and agrochemical industries for the synthesis of complex organic molecules, particularly biaryl structures which are prevalent in many biologically active compounds. (3-Chloro-5-propoxyphenyl)boronic acid is a valuable building block in this context, offering a scaffold that can be further functionalized to generate diverse molecular libraries for drug discovery and development.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura coupling reactions. It outlines various catalytic systems, reaction conditions, and general procedures to guide researchers in successfully employing this versatile reagent.

Catalytic Systems for Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the catalytic system, which typically comprises a palladium precursor, a phosphine ligand, a base, and a suitable solvent system. The reactivity of the aryl halide partner (I > Br > Cl) also plays a crucial role in determining the optimal conditions.[2]

Palladium Precursors

A variety of palladium(0) and palladium(II) complexes can be used as catalyst precursors. Pd(II) sources are often more stable and are reduced in situ to the active Pd(0) species.[3] Common palladium precursors include:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Phosphine Ligands

The choice of phosphine ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The selection of the ligand is often dictated by the reactivity of the coupling partners. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are generally required. Commonly used ligands include:

  • Triphenylphosphine (PPh₃): A versatile and widely used ligand.

  • Buchwald Ligands (e.g., SPhos, XPhos): Highly effective for coupling challenging substrates, including aryl chlorides.

  • Tricyclohexylphosphine (PCy₃): An electron-rich ligand suitable for a range of substrates.

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf): A robust ligand often used in the form of its palladium complex.

Bases

The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[4] The choice of base can significantly impact the reaction rate and yield. Common bases include:

  • Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃)

  • Phosphates: Potassium phosphate (K₃PO₄)

  • Fluorides: Potassium fluoride (KF), cesium fluoride (CsF)

Solvents

The solvent system is chosen to ensure the solubility of the reactants and catalyst. Often, a mixture of an organic solvent and water is used, as water can play a beneficial role in the catalytic cycle. Typical solvents include:

  • Toluene

  • 1,4-Dioxane

  • Tetrahydrofuran (THF)

  • n-Propanol

  • Dimethylformamide (DMF)

  • Water (as a co-solvent)

Data Presentation: Comparison of Catalytic Systems

The following table summarizes various catalytic systems that can be employed for the Suzuki-Miyaura coupling of this compound with aryl halides. The expected yield ranges are estimations based on typical Suzuki-Miyaura reactions and may vary depending on the specific aryl halide used.

Catalyst SystemPalladium Precursor (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Typical Reaction Time (h)
System 1 Pd(OAc)₂ (1-3)PPh₃ (2-6)Na₂CO₃ (2)n-Propanol / H₂OReflux1 - 4
System 2 Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2)Toluene / H₂O100 - 11012 - 24
System 3 Pd(dppf)Cl₂ (2-5)-K₂CO₃ (2-3)Dioxane / H₂O80 - 10012 - 24
System 4 Pd(OAc)₂ (1-3)PCy₃ (2-6)Cs₂CO₃ (2)THF / H₂O60 - 8012 - 24

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_transmetalation Transmetalation A Pd(0)L2 (Active Catalyst) B Ar-Pd(II)-X(L2) (Oxidative Addition Adduct) A->B Oxidative Addition + Ar-X C [Ar-Pd(II)-OH(L2)] B->C Base (e.g., OH-) D Ar-Pd(II)-Ar'(L2) C->D D->A Reductive Elimination + Ar-Ar' Boronic_Acid (3-Chloro-5-propoxyphenyl)B(OH)2 Borate_Complex [(3-Chloro-5-propoxyphenyl)B(OH)3]- Boronic_Acid->Borate_Complex Base Borate_Complex->C

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants reactants 1. Add this compound, aryl halide, base, palladium precursor, and ligand to a reaction vessel. start->reactants solvent 2. Add degassed solvent. reactants->solvent inert 3. Purge with inert gas (e.g., Argon or Nitrogen). solvent->inert reaction 4. Heat the reaction mixture with stirring. inert->reaction monitoring 5. Monitor reaction progress (TLC or LC-MS). reaction->monitoring workup 6. Cool to room temperature and perform aqueous workup. monitoring->workup extraction 7. Extract with an organic solvent. workup->extraction drying 8. Dry the organic layer and concentrate. extraction->drying purification 9. Purify the crude product (e.g., column chromatography). drying->purification characterization 10. Characterize the final product. purification->characterization

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Safety Precautions: These reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere where necessary.

Protocol 1: General Procedure using Palladium Acetate and Triphenylphosphine

This protocol is a robust starting point for the coupling of this compound with various aryl bromides.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃), 2M aqueous solution

  • n-Propanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.1 equivalents), the aryl bromide (1.0 equivalent), palladium(II) acetate (0.01-0.03 equivalents), and triphenylphosphine (0.02-0.06 equivalents).

  • Add n-propanol to the flask.

  • Stir the mixture at room temperature for 15 minutes under an inert atmosphere.

  • Add the 2M aqueous solution of sodium carbonate (2.0 equivalents).

  • Heat the reaction mixture to reflux and stir vigorously for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: General Procedure for Less Reactive Aryl Chlorides using a Buchwald Ligand

This protocol is designed for the more challenging coupling of this compound with aryl chlorides, which often require a more active catalytic system.

Materials:

  • This compound

  • Aryl chloride (e.g., 4-chloroanisole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.2 equivalents), the aryl chloride (1.0 equivalent), tris(dibenzylideneacetone)dipalladium(0) (0.01-0.02 equivalents), SPhos (0.02-0.04 equivalents), and potassium phosphate (2.0 equivalents) to a Schlenk flask or a sealable reaction vial.

  • Add degassed toluene and degassed deionized water.

  • Seal the flask or vial and remove it from the glovebox (if used).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow steps 8-13 from Protocol 1 for the workup and purification of the final product.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a versatile and efficient method for the synthesis of biaryl compounds from this compound. The choice of the catalytic system is paramount to achieving high yields and reaction efficiency. The protocols outlined in this document serve as a comprehensive guide for researchers to develop and optimize their coupling reactions, facilitating the synthesis of novel molecules for applications in drug discovery and materials science. It is recommended to screen a variety of catalysts, ligands, bases, and solvents to identify the optimal conditions for a specific substrate combination.

References

Functionalization of Molecules with the 3-Chloro-5-propoxyphenyl Group: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the incorporation of the 3-chloro-5-propoxyphenyl moiety into molecules of interest, a functional group with potential applications in the development of targeted therapeutics, particularly in the area of oncology. The strategic placement of chloro and propoxy substituents on a phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making this an attractive scaffold for medicinal chemists.

Application Notes

The 3-chloro-5-propoxyphenyl group is a valuable building block in drug discovery due to its unique electronic and steric properties. The presence of a chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability. The propoxy group can increase lipophilicity, potentially improving membrane permeability and oral bioavailability.

A key application of this moiety is in the development of kinase inhibitors. For instance, analogs featuring a similar '5-chloro-2-alkoxyphenyl' scaffold have demonstrated potent and selective inhibition of Checkpoint Kinase 1 (Chk1), a crucial regulator of the cell cycle. Inhibition of Chk1 can sensitize cancer cells to DNA-damaging agents, representing a promising therapeutic strategy.

Structure-Activity Relationship (SAR) Insights

In studies of Chk1 inhibitors, the nature of the alkoxy group on the phenyl ring has been shown to be critical for activity. While specific data for the 3-chloro-5-propoxy isomer is not extensively published, analysis of related 5-chloro-2-alkoxyphenyl ureas reveals that variations in the alkyl chain can modulate potency. This suggests that the propoxy group in the 3-chloro-5-propoxyphenyl moiety likely plays a significant role in optimizing interactions within the ATP-binding pocket of target kinases.

Quantitative Data

The following table summarizes the in vitro activity of a series of 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas against Chk1 kinase. This data highlights the impact of the alkoxy substituent on inhibitory potency and provides a benchmark for the development of new compounds incorporating the 3-chloro-5-propoxyphenyl group.

Compound IDR-Group (Alkoxy)Chk1 IC50 (nM)
1a Methoxy10
1b Ethoxy5
1c Isopropoxy3
1d Propoxy4
1e Butoxy7

Data is representative of analogs with the 5-chloro-2-alkoxyphenyl scaffold.

Signaling Pathway

Chk1 Inhibition and Cell Cycle Checkpoint Abrogation

Chk1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. Upon DNA damage, Chk1 is activated and phosphorylates downstream targets, such as Cdc25 phosphatases, leading to cell cycle arrest. This allows time for DNA repair. Many conventional cancer therapies, such as chemotherapy and radiation, induce DNA damage. However, cancer cells can often repair this damage and continue to proliferate.

Inhibitors containing the chloro-alkoxyphenyl moiety can block the activity of Chk1. This abrogation of the G2/M and S phase checkpoints prevents the cancer cells from arresting to repair DNA damage, leading to an accumulation of genomic instability and ultimately, mitotic catastrophe and apoptosis. This synergistic effect makes Chk1 inhibitors promising candidates for combination therapies.

Chk1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage DNA Damaging Agents (e.g., Chemotherapy) ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Activation Chk1 Activation ATM_ATR->Chk1_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M, S-phase) Chk1_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Apoptosis Mitotic Catastrophe & Apoptosis Cell_Cycle_Arrest->Apoptosis Abrogation Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor 3-Chloro-5-propoxyphenyl Containing Inhibitor Inhibitor->Chk1_Activation Inhibition Suzuki_Miyaura_Workflow Start Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat Heat Reaction (80-100 °C) Add_Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product Ullmann_Condensation_Workflow Start Combine Reactants: Phenol/Alcohol, Aryl Halide, CuI, Ligand, Base Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Heat Heat Reaction (110-140 °C) Add_Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Diaryl Ether Purify->Product

Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling in Agrochemical and Materials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Discovered by Nobel laureate Akira Suzuki, this palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[2][3] The reaction's versatility, mild conditions, and the low toxicity of its boron-based reagents have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials.[2][4][5]

The catalytic cycle of the Suzuki coupling generally involves three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) complex.[2][6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[6][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][2]

These application notes provide detailed protocols for the use of Suzuki-Miyaura coupling in the synthesis of a key agrochemical intermediate and a functional conjugated polymer, highlighting its broad utility for researchers in diverse fields.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal [R²-B(OR)₂]⁻ PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ ActivatedBoronate [R²-B(OH)₃]⁻ BoronicAcid->ActivatedBoronate + OH⁻ Base Base (e.g., K₂CO₃) ActivatedBoronate->Transmetal Activates Boronic Acid

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application 1: Synthesis of Agrochemicals – The Fungicide Boscalid

The fungicide Boscalid is widely used in agriculture to control a range of fungal pathogens.[8] Its synthesis commonly employs a Suzuki-Miyaura coupling as a key step to construct the central biphenyl core.[8][9] Various synthetic routes have been developed, including traditional batch processes, continuous flow methods, and more sustainable one-pot syntheses in aqueous media.[10][11]

Data Presentation: Comparison of Boscalid Synthesis Routes
Route FeatureStep 1: Suzuki Coupling YieldStep 2: Reduction YieldStep 3: Amidation YieldOverall YieldKey Reagents & ConditionsReference
Continuous Flow 82%79%>66%>42%Catalyst: Pd(PPh₃)₄; Reducing Agent: NaBH₄/CoSO₄·7H₂O; Solvent: Ethanol/Water[8][10]
Aqueous One-Pot ---83%Catalyst: Pd(OAc)₂ (0.07 mol%); Reducing Agent: Carbonyl Iron Powder (CIP); Solvent: Water with surfactant[11]
Aqueous Microemulsion ---up to 90%Catalyst: Pd/SPhos complex; Reducing Agent: Heterogeneous PtIr@TiO₂ catalyst[12]
Experimental Protocol: One-Pot Aqueous Synthesis of Boscalid[8][11]

This protocol details a highly efficient and sustainable one-pot, three-step synthesis of Boscalid performed in an aqueous nanomicelle system.

Materials:

  • 2-Chloronitrobenzene (1.0 equiv)

  • 4-Chlorophenylboronic acid (1.1 equiv)

  • Potassium phosphate monohydrate (K₃PO₄·H₂O) (2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.07 mol%)

  • Carbonyl iron powder (CIP) (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (3.0 equiv)

  • 2-Chloronicotinyl chloride

  • Deionized Water

  • Surfactant (e.g., TPGS-750-M)

Procedure:

  • Step 1: Suzuki-Miyaura Coupling. To a reaction vessel, add 2-chloronitrobenzene, 4-chlorophenylboronic acid, K₃PO₄·H₂O, and the Pd(OAc)₂ catalyst to an aqueous surfactant solution.

  • Stir the reaction mixture at 45°C until the coupling is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Do not isolate the intermediate product.

  • Step 2: Nitro Group Reduction. To the same reaction vessel, add carbonyl iron powder (CIP) and ammonium chloride (NH₄Cl).

  • Continue stirring at 45°C for approximately 12 hours to facilitate the reduction of the nitro group to an amine.

  • Step 3: Amidation. Upon completion of the reduction, add 2-chloronicotinyl chloride to the reaction mixture to acylate the newly formed amine.

  • After the reaction is complete, perform a standard workup procedure, including extraction with an organic solvent (e.g., Ethyl Acetate) and purification of the crude product by column chromatography or recrystallization to yield pure Boscalid.

Agrochemical_Workflow cluster_pot One-Pot Synthesis in Aqueous Micelles A 1. Suzuki Coupling - 2-Chloronitrobenzene - 4-Chlorophenylboronic acid - Pd(OAc)₂, K₃PO₄ - 45°C B 2. Nitro Reduction - Add CIP, NH₄Cl - 45°C, 12h A->B Reaction mixture not isolated C 3. Amidation - Add 2-Chloronicotinyl chloride B->C Reaction mixture not isolated D Workup & Purification - Extraction - Chromatography C->D E Final Product: Boscalid D->E

Figure 2: Experimental workflow for the one-pot synthesis of Boscalid.

Application 2: Materials Science – Synthesis of Conjugated Polymers

In materials science, Suzuki polycondensation is a primary method for synthesizing conjugated polymers, which are essential for organic electronic devices like OLEDs and organic photovoltaics.[13][14] This chain-growth polymerization allows for the creation of well-defined polymer backbones by connecting aromatic units.[14][15] Recent advancements focus on sustainable practices, such as performing the polymerization in water under aerobic conditions.[13][16]

Data Presentation: Synthesis of Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (PF8BT)
Polymerization MethodMolecular Weight (Mₙ, kDa)Polydispersity Index (PDI)E-Factor*Key Reagents & ConditionsReference
Standard (Organic Solvent) ~15-30~1.5-3.0HighCatalyst: Pd(PPh₃)₄; Solvent: Toluene/DMF; Base: K₂CO₃; Inert Atmosphere[16]
Sustainable (Aqueous) 20.52.1~25 (Low)Catalyst: Pd(OAc)₂/SPhos; Solvent: Water; Base: K₃PO₄; Surfactant: K-EL; Aerobic conditions[13][16]

*E-Factor = (mass of organic waste / mass of product). A lower value indicates a more sustainable process.

Experimental Protocol: Sustainable Suzuki Polycondensation of PF8BT in Water[13][16]

This protocol describes a sustainable method for synthesizing the conjugated polymer PF8BT using an aqueous micellar system, which avoids bulk organic solvents and the need for an inert atmosphere.

Materials:

  • Monomer 1: 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (1.0 equiv)

  • Monomer 2: 4,7-dibromo-2,1,3-benzothiadiazole (1.0 equiv)

  • Potassium phosphate (K₃PO₄) (4.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (1.0 mol%)

  • Surfactant (e.g., Kolliphor EL)

  • Deionized Water

Procedure:

  • Monomer & Catalyst Preparation. In a reaction flask, dissolve the two monomers, the surfactant, K₃PO₄, Pd(OAc)₂, and the SPhos ligand in a minimal amount of a co-solvent like THF or cyclopentyl methyl ether.

  • Aqueous Phase Addition. Add deionized water to the flask to form the reaction medium. The mixture should form a stable emulsion or micellar solution.

  • Polymerization. Heat the reaction mixture to 80-90°C and stir vigorously. The reaction can be performed under normal atmospheric conditions (aerobic).

  • Monitor the growth of the polymer chain by taking aliquots and analyzing them via Gel Permeation Chromatography (GPC).

  • Precipitation and Purification. After the desired molecular weight is achieved (typically after several hours), cool the reaction mixture.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.

  • Filter the solid polymer and wash it extensively with methanol and water to remove residual catalyst and salts.

  • Further purify the polymer by Soxhlet extraction or reprecipitation to obtain the final product, PF8BT.

  • Dry the polymer under vacuum.

Materials_Workflow A 1. Prepare Reaction Mixture - Monomers (Fluorene-diboronate,  Benzothiadiazole-dibromide) - Pd(OAc)₂/SPhos Catalyst - K₃PO₄, Surfactant in Water B 2. Polymerization - Heat to 80-90°C - Stir under aerobic conditions - Monitor by GPC A->B C 3. Precipitation - Cool mixture - Add to Methanol B->C D 4. Purification - Filter solid polymer - Wash with Methanol/Water - Soxhlet Extraction C->D E Final Product: PF8BT Polymer D->E

Figure 3: Experimental workflow for the sustainable synthesis of a conjugated polymer.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (3-Chloro-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (3-Chloro-5-propoxyphenyl)boronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Incorrect solvent system.- Compound "oiling out" instead of crystallizing.- Presence of impurities with similar solubility.- Screen a variety of solvent systems (see Table 1 for suggestions).- Try a two-solvent system (a "good" solvent and an "anti-solvent").[1] Dissolve the crude product in a minimum amount of the "good" solvent at an elevated temperature and slowly add the "anti-solvent" until turbidity is observed, then allow to cool slowly.- Consider a preliminary purification step like acid-base extraction to remove dissimilar impurities.
Product Sticks to Silica Gel Column - Boronic acids can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking and poor recovery.[1][2]- Use a less polar eluent system if possible.- Consider deactivating the silica gel by pre-treating it with a small amount of a modifier like triethylamine or acetic acid in the eluent system.[3] - Alternatively, use a different stationary phase such as neutral alumina or reversed-phase silica (C18).[1][3]
Co-elution of Impurities in Column Chromatography - Inappropriate solvent system for separation.- Major impurity is structurally very similar to the product (e.g., protodeboronated species).[1][2]- Optimize the eluent system by trying different solvent combinations and gradients (see Table 2).- For highly similar impurities, preparative HPLC might be necessary for complete separation.[3]
Low Yield After Acid-Base Extraction - Incomplete extraction from the organic or aqueous phase.- Emulsion formation during extraction.- Degradation of the boronic acid under strongly acidic or basic conditions.- Perform multiple extractions with the appropriate solvent to ensure complete transfer.- To break emulsions, add a small amount of brine (saturated NaCl solution).- Avoid prolonged exposure to harsh pH conditions. Neutralize the aqueous layer containing the boronate salt carefully with acid, ensuring the solution does not become too hot.
Presence of Boronic Anhydride (Boroxine) - Boronic acids can dehydrate, especially upon heating, to form cyclic trimers (boroxines).- This is a reversible process. The boroxine can often be converted back to the boronic acid by dissolving the material in a suitable solvent and treating it with water.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often include the corresponding protodeboronated compound (1-chloro-3-propoxybenzene), starting materials from the synthesis, and boronic anhydrides (boroxines).[1][2]

Q2: Which purification method is best for my crude sample?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • For removing non-acidic organic impurities, acid-base extraction is a good first step.[3]

  • If the crude product is a solid and has a reasonably high purity (>85%), recrystallization is often the most effective and scalable method.[3]

  • For complex mixtures or to remove impurities with similar properties, column chromatography is recommended.[3]

Q3: My boronic acid appears to be an oil, not a solid. Can I still use recrystallization?

A3: If the product is an oil, traditional recrystallization is not an option.[3] However, you can try trituration, which involves washing the oil with a solvent in which the desired product is insoluble but the impurities are soluble. Alternatively, column chromatography would be a suitable purification method.

Q4: Can I use normal phase silica gel for the chromatography of this compound?

A4: While possible, it can be challenging as boronic acids often streak or decompose on silica gel.[1][2] If using silica, it may be beneficial to use a mobile phase containing a small amount of a polar solvent like acetone or methanol.[3] Reversed-phase chromatography on C18 silica is often a better alternative.[1]

Q5: How can I confirm the purity of my final product?

A5: Purity can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization
Solvent System Comments
Ethyl Acetate / HexaneA common two-solvent system. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[2]
Ethanol / WaterSuitable for polar boronic acids. Dissolve in hot ethanol and add water.
TolueneCan be effective for arylboronic acids.
Hot WaterMay work if the compound has sufficient solubility at high temperatures and is insoluble at room temperature.[4]
Table 2: Suggested Mobile Phases for Column Chromatography
Stationary Phase Mobile Phase System (Eluent) Comments
Silica GelDichloromethane / Methanol (e.g., 98:2 to 95:5)A polar solvent system for normal phase.
Silica GelHexane / Ethyl Acetate (e.g., 90:10 to 70:30)A less polar system for normal phase.
Reversed-Phase (C18)Acetonitrile / Water with 0.1% Formic AcidA standard reversed-phase system. The gradient can be adjusted based on the polarity of the compound and impurities.
Neutral AluminaHexane / Ethyl AcetateAn alternative to silica gel that can sometimes prevent degradation.[3]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution : Dissolve the crude this compound in an organic solvent such as ethyl acetate.

  • Basification : Transfer the solution to a separatory funnel and extract with an aqueous solution of a base (e.g., 1 M sodium hydroxide) two to three times. The boronic acid will deprotonate to form a water-soluble boronate salt, which will move to the aqueous layer. Non-acidic impurities will remain in the organic layer.

  • Separation : Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Acidification : Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., 1 M hydrochloric acid) until the pH is acidic (pH ~2-3), which will cause the pure boronic acid to precipitate.

  • Extraction : Extract the precipitated boronic acid back into an organic solvent like ethyl acetate (perform this extraction three times).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified boronic acid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection : Choose a suitable solvent or solvent pair from Table 1. A good single solvent will dissolve the compound when hot but not when cold. For a solvent pair, one solvent should readily dissolve the compound (good solvent) and the other should not (anti-solvent).

  • Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid just dissolves.

  • Crystallization : If using a single solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent pair, slowly add the "anti-solvent" to the hot solution until it becomes slightly cloudy. Then, allow it to cool as described.

  • Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying : Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow start Crude this compound assess_purity Assess Purity and Impurity Profile (TLC, NMR) start->assess_purity acid_base Acid-Base Extraction assess_purity->acid_base Mainly neutral impurities? recrystallization Recrystallization assess_purity->recrystallization >85% pure solid? chromatography Column Chromatography assess_purity->chromatography Complex mixture? acid_base->recrystallization Further purification needed final_product Pure Product acid_base->final_product Purity sufficient? recrystallization->final_product chromatography->final_product Acid_Base_Extraction_Pathway cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase crude_dissolved Crude Product + Neutral Impurities neutral_impurities Neutral Impurities crude_dissolved->neutral_impurities Impurities remain in organic phase add_base + 1M NaOH crude_dissolved->add_base pure_product_organic Pure Boronic Acid boronate_salt Boronate Salt add_acid + 1M HCl boronate_salt->add_acid precipitated_product Precipitated Boronic Acid extract Extract with EtOAc precipitated_product->extract add_base->boronate_salt Boronic acid moves to aqueous phase add_acid->precipitated_product Product precipitates extract->pure_product_organic Pure product moves to organic phase

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (3-Chloro-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (3-Chloro-5-propoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki-Miyaura coupling of this compound with an aryl halide.

Question 1: I am observing low to no yield of my desired coupled product. What are the potential causes and how can I improve the outcome?

Answer:

Low or no product yield in a Suzuki-Miyaura coupling can stem from several factors, particularly when using an electron-rich aryl chloride like a derivative of this compound. The primary areas to investigate are the catalyst system, reaction conditions, and reagent stability.

Potential Causes and Solutions:

  • Inefficient Catalyst System: The activation of the C-Cl bond in your substrate is a critical and often challenging step.

    • Catalyst Choice: Standard palladium catalysts like Pd(PPh₃)₄ may exhibit low activity for aryl chlorides. Consider switching to a more active catalyst system. Buchwald-type ligands, known for their bulk and electron-rich nature, are highly effective for coupling aryl chlorides.[1][2] N-heterocyclic carbene (NHC) ligands also show great promise.[3]

    • Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich phosphines promote the oxidative addition step, which is often the rate-limiting step for aryl chlorides.

    • Pre-catalyst vs. In-situ Generation: Using a pre-formed palladium pre-catalyst can sometimes provide more consistent results than generating the active Pd(0) species in situ.

  • Suboptimal Reaction Conditions:

    • Base Selection: The base plays a critical role in the transmetalation step. While common bases like Na₂CO₃ and K₂CO₃ are effective in many cases, more challenging couplings with aryl chlorides often benefit from stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.

    • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is often employed to dissolve both the organic substrates and the inorganic base. Anhydrous conditions can also be effective, particularly with certain catalyst systems.

    • Temperature: Aryl chloride couplings typically require higher reaction temperatures (80-120 °C) to facilitate the oxidative addition.

  • Reagent Degradation:

    • Boronic Acid Instability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures and in the presence of water. Ensure the this compound is of high purity and consider using a slight excess (1.1-1.5 equivalents).

    • Solvent Purity: Ensure solvents are anhydrous and degassed, as oxygen can lead to catalyst decomposition and side reactions like homocoupling.

Question 2: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can it be minimized?

Answer:

Homocoupling of the boronic acid is a common side reaction that leads to the formation of a biaryl species derived from two molecules of the boronic acid.

Primary Cause:

The primary cause of homocoupling is the presence of Pd(II) species in the reaction mixture, which can occur if the reduction of the Pd(II) pre-catalyst to the active Pd(0) species is incomplete or if the reaction mixture is not properly degassed, allowing for oxidation of Pd(0) to Pd(II) by oxygen.[2]

Strategies for Minimization:

  • Thorough Degassing: Ensure that the reaction mixture and solvent are thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Use of Pre-catalysts: Employing a Pd(0) source directly or a pre-catalyst that rapidly generates the active Pd(0) species can minimize the concentration of Pd(II) at the start of the reaction.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thus disfavoring the homocoupling side reaction.

Question 3: My reaction is producing a significant amount of the dehalogenated starting material. How can I prevent this?

Answer:

Dehalogenation is the replacement of the chlorine atom on your aryl chloride with a hydrogen atom. This side reaction consumes your starting material and reduces the yield of the desired product.

Potential Sources of Hydride:

  • Solvent: Protic solvents like alcohols can act as a hydride source.

  • Base: Certain bases, particularly in combination with other reagents, can promote dehalogenation.

  • Impurities: Water or other protic impurities in the reaction mixture can contribute to dehalogenation.

Mitigation Strategies:

  • Solvent Choice: If dehalogenation is a significant issue, consider switching to aprotic solvents such as toluene, dioxane, or THF.[2]

  • Base Selection: Weaker bases are sometimes less prone to causing dehalogenation. If you are using a very strong base like an alkoxide, consider switching to a carbonate or phosphate base.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize the presence of potential hydride sources.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst to use for the Suzuki coupling of this compound with an aryl bromide?

A1: For coupling with an aryl bromide, which is more reactive than an aryl chloride, a wider range of palladium catalysts can be effective. A standard and reliable choice is Pd(PPh₃)₄. However, for improved efficiency and milder reaction conditions, catalyst systems based on Buchwald ligands such as SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are highly recommended.

Q2: Can I use this compound in a one-pot, two-step reaction starting from the corresponding aryl bromide?

A2: Yes, it is possible to perform a one-pot reaction involving the Miyaura borylation of the corresponding aryl bromide to generate the boronic ester, followed by the Suzuki-Miyaura coupling. This approach can be efficient as it avoids the isolation of the intermediate boronic ester. The conditions for the initial borylation step will need to be optimized, typically using a palladium catalyst and a diboron reagent like bis(pinacolato)diboron.

Q3: What is the role of water in the Suzuki-Miyaura coupling reaction?

A3: Water often plays a beneficial role in Suzuki-Miyaura couplings. In biphasic solvent systems (e.g., toluene/water), water helps to dissolve the inorganic base, facilitating the reaction. It can also play a role in the hydrolysis of boronic esters to the active boronic acid species. However, an excess of water or the presence of water under certain conditions can promote side reactions like protodeboronation.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the product.

Data Presentation

The following tables provide a summary of reaction conditions and yields for Suzuki-Miyaura couplings of aryl chlorides that are structurally analogous to derivatives of this compound. This data can serve as a guide for optimizing your reaction conditions.

Table 1: Comparison of Bases for the Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

EntryPalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂P(t-Bu)₃Cs₂CO₃Dioxane802498
2Pd(OAc)₂P(t-Bu)₃K₃PO₄Dioxane802495
3Pd(OAc)₂P(t-Bu)₃K₂CO₃Dioxane802445
4Pd(OAc)₂P(t-Bu)₃Na₂CO₃Dioxane802420

Data adapted from analogous reactions in the literature. Yields are indicative and may vary for this compound.

Table 2: Comparison of Catalysts and Ligands for the Suzuki-Miyaura Coupling of Electron-Rich Aryl Chlorides

EntryAryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
14-ChloroanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95
24-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane100>95
32-ChlorotoluenePhenylboronic acidPd(OAc)₂ (1.5)P(t-Bu)₃ (3)Cs₂CO₃Dioxane8094
44-Chlorotoluene4-Methoxyphenyl-boronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10075

Data synthesized from multiple sources on the coupling of analogous substrates.

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling of an Aryl Halide with this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa Aryl Halide (Ar-X) pdiix Ar-Pd(II)-X(L2) oa->pdiix trans Transmetalation (R-B(OH)2 / Base) pdiix->trans Boronic Acid (R-B(OH)2) pdiir Ar-Pd(II)-R(L2) trans->pdiir re Reductive Elimination pdiir->re re->pd0 Catalyst Regeneration product Ar-R (Product) re->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Low/No Yield check_catalyst Is the catalyst system optimal for aryl chlorides? start->check_catalyst optimize_catalyst Action: Switch to Buchwald/NHC catalyst. Increase catalyst loading. check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions (base, solvent, temp.) appropriate? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Action: Use stronger base (K3PO4, Cs2CO3). Increase temperature. Use biphasic solvent. check_conditions->optimize_conditions No check_reagents Are reagents pure and stable? (e.g., protodeboronation) check_conditions->check_reagents Yes optimize_conditions->check_reagents optimize_reagents Action: Use fresh boronic acid. Use slight excess. Degas solvents. check_reagents->optimize_reagents No success Success: Improved Yield check_reagents->success Yes optimize_reagents->success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Preventing protodeboronation of (3-Chloro-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (3-Chloro-5-propoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protodeboronation, a common side reaction that can impact the efficiency of your synthetic protocols. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in your research.

Frequently Asked questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of 1-chloro-3-propoxybenzene as a byproduct, consuming your starting material and reducing the yield of your desired cross-coupling product. This side reaction is a significant concern in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1]

Q2: What factors influence the rate of protodeboronation for this compound?

A2: The rate of protodeboronation is influenced by several factors:

  • pH: The reaction can be catalyzed by both acid and, more commonly, base.[1] At high pH, the boronic acid is converted to the more reactive boronate anion, which is more susceptible to protodeboronation.

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.

  • Solvent: The presence of water, a proton source, is often necessary for protodeboronation to occur.

  • Substituent Effects: The electronic properties of the substituents on the phenyl ring play a crucial role. For this compound, the electron-withdrawing nature of the chlorine atom can increase its susceptibility to protodeboronation, particularly under basic conditions. Aromatic boronic acids with electron-withdrawing groups can undergo a dissociative mechanism that is stabilized by acidic conditions.[1]

Q3: How can I detect and quantify protodeboronation in my reaction?

A3: Protodeboronation can be detected by monitoring the reaction mixture using analytical techniques such as:

  • Thin Layer Chromatography (TLC): The protodeboronated byproduct, 1-chloro-3-propoxybenzene, will have a different Rf value compared to the starting boronic acid and the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the volatile byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring the consumption of the starting material and the formation of both the desired product and the byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the characteristic signals of the protodeboronated arene.

Quantification can be achieved by using an internal standard in GC or LC analysis and creating a calibration curve.

Troubleshooting Guides

Problem 1: Low yield of desired product and significant amount of 1-chloro-3-propoxybenzene byproduct.

This is a classic sign of significant protodeboronation.

Potential Cause Suggested Solution
Reaction conditions are too harsh (high temperature, long reaction time). Decrease the reaction temperature. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.
The base is too strong or the pH is too high. Switch to a milder base. For example, instead of strong bases like NaOH or KOH, consider using weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][3]
Presence of excess water in the reaction. Use anhydrous solvents and reagents. If water is required for the reaction, minimize the amount used.
The catalyst system is not efficient enough. Employ a more active palladium catalyst and/or ligand that promotes a faster rate of cross-coupling, which can outcompete the rate of protodeboronation. For electron-deficient boronic acids, highly active catalysts are often beneficial.[4]
Direct use of the boronic acid is problematic. Convert the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, which allows for the slow release of the boronic acid during the reaction, keeping its concentration low and minimizing protodeboronation.[1]

Problem 2: Inconsistent results and degradation of the boronic acid upon storage.

Arylboronic acids can be unstable over time.

Potential Cause Suggested Solution
The boronic acid is degrading on the shelf. Store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, consider converting it to a more stable derivative like a MIDA boronate.
Impure starting material. Assess the purity of your boronic acid by NMR or melting point before use. If significant degradation has occurred, purify it by recrystallization or chromatography if possible.

Data Presentation: Impact of Reaction Conditions on Product Yield

The following tables provide a summary of how different reaction parameters can influence the outcome of Suzuki-Miyaura coupling reactions, with a focus on minimizing protodeboronation. While specific data for this compound is not available, the trends observed with other substituted arylboronic acids are informative.

Table 1: Comparison of Boronic Acid Protecting Groups in Suzuki-Miyaura Coupling

Boronic Acid DerivativeKey AdvantagesExpected Outcome for this compound
Boronic Acid Readily available, no protection/deprotection steps needed.Potentially significant protodeboronation, leading to lower yields of the desired product.
Pinacol Ester Increased stability compared to the free boronic acid, often stable to chromatography.Reduced protodeboronation compared to the free boronic acid, leading to improved yields.[5]
MIDA Boronate Highly stable, crystalline solids with a long shelf life. Allows for the slow release of the boronic acid under basic conditions, minimizing its concentration in the reaction mixture.[6][7][8]Expected to provide the highest yield of the desired product by significantly suppressing protodeboronation, especially in challenging couplings.[6]

Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

BaseGeneral CharacteristicsExpected Impact on Protodeboronation of this compound
NaOH, KOH Strong bases, highly soluble in water.High risk of promoting rapid protodeboronation due to the formation of the reactive boronate anion.
K₂CO₃, Na₂CO₃ Moderately strong bases, commonly used.A good starting point. Can still lead to protodeboronation, but generally less than with strong hydroxides.[2][3][9]
K₃PO₄ Effective base for many Suzuki couplings.Often provides a good balance of reactivity for cross-coupling while minimizing protodeboronation.
Cs₂CO₃ Stronger base than K₂CO₃, often used for less reactive substrates.Can be very effective but may also increase the rate of protodeboronation.
Organic Bases (e.g., Et₃N) Weaker bases, often used in anhydrous conditions.May be insufficient to promote the desired coupling but can be useful in minimizing base-catalyzed protodeboronation.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound pinacol ester

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound and pinacol in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction or purified by column chromatography.[10]

Protocol 3: Preparation of this compound MIDA ester

Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.0 equiv)

  • Acetonitrile or DMF

  • Molecular sieves

Procedure:

  • To a suspension of N-methyliminodiacetic acid in acetonitrile or DMF, add this compound.

  • Add activated molecular sieves to the mixture.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by LC-MS).

  • Filter off the molecular sieves and remove the solvent under reduced pressure.

  • The MIDA boronate can be purified by recrystallization.

Visualizations

Protodeboronation_Mechanism cluster_boronic_acid Boronic Acid cluster_boronate Boronate Anion cluster_product Protodeboronation Product ArBOH2 This compound ArB(OH)₂ ArBOH3_minus [ArB(OH)₃]⁻ ArBOH2->ArBOH3_minus + OH⁻ (Base) ArBOH3_minus->ArBOH2 - OH⁻ ArH 1-Chloro-3-propoxybenzene Ar-H ArBOH3_minus->ArH + H₂O (Proton Source)

Caption: Base-catalyzed protodeboronation mechanism.

Troubleshooting_Workflow start Low Yield of Desired Product & Significant Protodeboronation check_temp Are reaction temperature and time optimized? start->check_temp check_base Is the base too strong? check_temp->check_base Yes reduce_temp Reduce temperature and monitor reaction progress. check_temp->reduce_temp No check_water Are anhydrous conditions being used? check_base->check_water No use_milder_base Switch to a milder base (e.g., K₂CO₃, K₃PO₄). check_base->use_milder_base Yes check_catalyst Is the catalyst system efficient? check_water->check_catalyst Yes use_anhydrous Use anhydrous solvents and reagents. check_water->use_anhydrous No check_protection Is a protected boronic acid derivative being used? check_catalyst->check_protection Yes optimize_catalyst Use a more active catalyst/ ligand combination. check_catalyst->optimize_catalyst No use_protection Convert to pinacol or MIDA boronate. check_protection->use_protection No end Improved Yield check_protection->end Yes reduce_temp->check_base use_milder_base->check_water use_anhydrous->check_catalyst optimize_catalyst->check_protection use_protection->end

Caption: Troubleshooting workflow for low yield due to protodeboronation.

Strategy_Selection start Planning a Suzuki-Miyaura coupling with This compound is_boronic_acid_unstable Is protodeboronation a known issue? start->is_boronic_acid_unstable is_substrate_sensitive Is the coupling partner sensitive or unreactive? use_pinacol_ester Use the pinacol ester to improve stability. is_substrate_sensitive->use_pinacol_ester No use_mida_boronate Use the MIDA boronate for maximum stability and slow release. is_substrate_sensitive->use_mida_boronate Yes is_boronic_acid_unstable->is_substrate_sensitive Yes use_free_boronic_acid Start with the free boronic acid under mild conditions (e.g., K₂CO₃, 80°C). is_boronic_acid_unstable->use_free_boronic_acid No optimize_conditions Optimize catalyst, ligand, and solvent for the chosen boronic acid derivative. use_free_boronic_acid->optimize_conditions use_pinacol_ester->optimize_conditions use_mida_boronate->optimize_conditions

Caption: Decision tree for selecting a strategy to prevent protodeboronation.

References

Technical Support Center: Overcoming Low Yields in Cross-Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that lead to low yields in Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low to non-existent yield. What are the initial checks I should perform?

A1: When encountering low yields in a Suzuki-Miyaura coupling, a systematic evaluation of your reaction parameters is crucial. Begin by assessing the following:

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Ensure your palladium source and ligand are fresh and active, as phosphine ligands can be susceptible to oxidation.[2] Consider using a more robust, air-stable precatalyst if catalyst degradation is suspected.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is critical to ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, with some being particularly susceptible to protodeboronation.[1][3] Using fresh, high-purity reagents is essential.

  • Base and Solvent Selection: The choice of base and solvent is interdependent and critical for reaction success. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or products.[1] For anhydrous reactions, ensure your base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is necessary to maximize the interfacial area.[1]

Q2: I am observing a significant amount of protodeboronation of my substituted phenylboronic acid. How can I mitigate this side reaction?

A2: Protodeboronation, the replacement of the boronic acid moiety with a hydrogen atom, is a common side reaction that lowers the yield of the desired cross-coupled product.[4][5] This is particularly problematic with electron-rich, heterocyclic, or some ortho-substituted phenylboronic acids.[1] Here are several strategies to minimize protodeboronation:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]

  • Employ Boronic Acid Derivatives: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[2][4] These derivatives often exhibit a "slow release" of the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition pathways.[4][6]

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[2]

Q3: My cross-coupling reaction with an electron-deficient phenylboronic acid is inefficient. What adjustments can I make?

A3: Electron-deficient phenylboronic acids can be challenging coupling partners due to their electronic properties, which can slow down the transmetalation step. Here are some troubleshooting suggestions:

  • Stronger Base: A stronger base is often required to facilitate the formation of the boronate species, which is more nucleophilic and reactive in the transmetalation step. Consider using bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Ligand Selection: Utilize electron-rich and bulky phosphine ligands. These ligands can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Higher Temperatures: Increasing the reaction temperature can often overcome the activation energy barrier for the transmetalation of electron-poor boronic acids.

  • Consider Alternative Boron Reagents: If protodeboronation is also an issue, converting the electron-deficient boronic acid to a more stable trifluoroborate salt can be beneficial.

Below is a troubleshooting workflow for reactions involving electron-deficient phenylboronic acids:

Electron_Deficient_Boronic_Acid_Troubleshooting start Low Yield with Electron-Deficient Phenylboronic Acid check_base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) start->check_base check_base->start No, try stronger base check_ligand Is the ligand electron-rich and bulky? check_base->check_ligand Yes check_ligand->start No, try different ligand check_temp Is the reaction temperature adequate? check_ligand->check_temp Yes check_temp->start No, increase temperature consider_bf3k Consider using the corresponding aryl- trifluoroborate salt check_temp->consider_bf3k Yes optimize Reaction Optimized consider_bf3k->optimize Problem Solved

Caption: Troubleshooting flowchart for electron-deficient boronic acids.

Q4: I am struggling with a sterically hindered, ortho-substituted phenylboronic acid. What conditions are recommended?

A4: Steric hindrance from ortho-substituents can significantly slow down the transmetalation and reductive elimination steps in the catalytic cycle.[1] More forcing conditions and specialized catalyst systems are often necessary.

  • Bulky, Electron-Rich Ligands: The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is crucial for coupling sterically hindered substrates.[1] These ligands promote both oxidative addition and reductive elimination.[1]

  • Higher Temperatures: Increased temperatures are frequently required to overcome the steric barriers.

  • Appropriate Base and Solvent: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often effective. Anhydrous, polar aprotic solvents like dioxane, toluene, or THF are commonly used.

The following diagram illustrates the key components for a successful coupling with sterically hindered partners:

Sterically_Hindered_Coupling center Successful Coupling of Sterically Hindered Substrates catalyst Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) center->catalyst ligand Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, NHC) center->ligand base Strong, Non-nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) center->base solvent Anhydrous, Aprotic Solvent (e.g., Dioxane, Toluene) center->solvent

Caption: Recommended components for sterically hindered couplings.

Quantitative Data Summary

The choice of reaction parameters can significantly impact the yield of Suzuki-Miyaura cross-coupling reactions. The following tables provide a summary of conditions that have been successfully employed for challenging substituted phenylboronic acids.

Table 1: Example Conditions for Challenging Boronic Acids [1]

Aryl HalideBoronic Acid/DerivativeCatalyst / LigandBaseSolventTemperature (°C)Yield (%)
4-Bromotoluene2-Formylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10095
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidXPhos Pd G3K₃PO₄Dioxane/H₂O8092
2-Chlorotoluene2,6-Dimethylphenylboronic acidRuPhos Pd G3K₃PO₄t-BuOH11088
4-ChloroanisolePhenylboronic acid pinacol esterPdCl₂(dppf)K₂CO₃Dioxane/H₂O10090

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction with a Sterically Hindered Substrate: [1]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by an appropriate technique such as TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for the Preparation of a Diethanolamine Adduct to Stabilize Boronic Acids: [1]

  • Dissolution: In a vial with a stir bar, dissolve the substituted phenylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will form. In some cases, the initial solid may dissolve completely before the precipitate forms.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, often in protic solvents.

References

Technical Support Center: Catalyst Deactivation in Reactions with (3-Chloro-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation in cross-coupling reactions involving (3-Chloro-5-propoxyphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of catalyst deactivation observed in cross-coupling reactions with substituted arylboronic acids like this compound?

A1: The primary modes of catalyst deactivation in Suzuki-Miyaura (palladium-catalyzed) and Chan-Lam (copper-catalyzed) reactions with substituted arylboronic acids include:

  • Formation of Inactive Metal Species: The active catalytic species, typically Pd(0) in Suzuki-Miyaura reactions, can agglomerate to form inactive palladium black, especially at elevated temperatures or in the presence of impurities.[1][2]

  • Ligand Degradation: Phosphine ligands used in palladium catalysis can be susceptible to oxidation or other forms of degradation, leading to loss of catalyst activity.[1]

  • Product Inhibition: In some cases, the reaction product can coordinate strongly to the catalyst, preventing it from re-entering the catalytic cycle.

  • Catalyst Poisoning: Impurities in reagents or solvents, such as sulfur compounds, halides, or other nitrogen-containing heterocycles, can irreversibly bind to the catalyst's active sites and poison it.[1]

  • Homocoupling of Boronic Acid: Dimerization of the boronic acid to form a biaryl byproduct consumes the boronic acid and can lead to the formation of inactive catalyst species.[3] This is often exacerbated by the presence of oxygen.[3]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction, particularly with boronic acids containing electron-withdrawing groups or under harsh basic conditions.[1] This decomposition pathway removes the active coupling partner from the reaction.

Q2: How do the chloro and propoxy substituents on this compound influence catalyst activity and deactivation?

A2: The electronic and steric nature of the substituents on the phenylboronic acid can significantly impact the reaction.

  • Electronic Effects: The chloro group is electron-withdrawing, which can make the boronic acid more susceptible to protodeboronation. Conversely, the propoxy group is electron-donating, which can influence the transmetalation step in the catalytic cycle. The interplay of these opposing electronic effects can affect the overall reaction rate and catalyst stability.

  • Steric Effects: While the propoxy group is not exceptionally bulky, its presence, along with the chloro group at the 3 and 5 positions, can introduce some steric hindrance around the boronic acid moiety. This may slow down the transmetalation step and could require the use of bulkier, more electron-rich ligands to facilitate the reaction.[3]

Q3: What are the initial checks I should perform if my reaction with this compound is showing low or no conversion?

A3: When a cross-coupling reaction fails, a systematic check of the following is recommended:

  • Inert Atmosphere: Ensure the reaction was set up and maintained under a properly inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-induced side reactions like homocoupling and catalyst degradation.[3]

  • Reagent Quality: Verify the purity of this compound, as boronic acids can degrade over time. Also, check the quality of the coupling partner, base, and solvents. Impurities in any of the reagents can poison the catalyst.[1]

  • Catalyst and Ligand Activity: Use a fresh batch of catalyst and ligand or test them on a reliable, well-established reaction to confirm their activity. Some palladium precatalysts are air-sensitive.[3]

  • Solvent and Base: Ensure the solvent was appropriately degassed and is anhydrous (if required by the protocol). The choice of base is also critical and should be appropriate for the specific coupling reaction.[3]

Troubleshooting Guides

Guide 1: Low to No Product Formation in Suzuki-Miyaura Coupling

If you observe low or no yield in your Suzuki-Miyaura reaction with this compound, follow these steps to diagnose and resolve the issue.

Step 1: Analyze the Reaction Mixture

  • Technique: Use LC-MS or GC-MS to analyze a sample of the crude reaction mixture.

  • Observations and Potential Causes:

    • Large amount of unreacted starting materials: This suggests an issue with catalyst activity or reaction conditions.

    • Presence of 3-chloro-5-propoxyphenol: This indicates protodeboronation of the boronic acid.

    • Presence of 3,3'-dichloro-5,5'-dipropoxybiphenyl: This points to homocoupling of the boronic acid.

Step 2: Address the Potential Issue

Based on the analysis in Step 1, consider the following solutions:

Observed Issue Potential Cause Troubleshooting Strategy
Unreacted Starting Materials Inactive Catalyst* Use a fresh, high-purity palladium source and ligand.[3]* Consider using a more robust, air-stable precatalyst (e.g., a palladacycle).[3]* Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Suboptimal Ligand* Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) to promote oxidative addition and reductive elimination.[4]
Inappropriate Base/Solvent* Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[4]* Ensure the solvent is anhydrous and thoroughly degassed.[3]
Protodeboronation Harsh Reaction Conditions* Lower the reaction temperature.* Use a milder base.* Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester).[1]
Homocoupling Presence of Oxygen* Ensure rigorous exclusion of air by using proper inert atmosphere techniques (e.g., Schlenk line or glovebox).[3]* Thoroughly degas all solvents and reagents.[3]
Guide 2: Incomplete Conversion in Chan-Lam Coupling

For Chan-Lam reactions with this compound that stall or give low yields, consider the following.

Step 1: Evaluate the Reaction Components

  • Copper Source: Ensure the copper salt (e.g., Cu(OAc)₂) is of high quality.

  • Atmosphere: Chan-Lam couplings are often run open to air, as oxygen can be the terminal oxidant.[5] However, in some cases, a controlled atmosphere may be beneficial.

  • Additives: The presence of a ligand (e.g., pyridine) or other additives can be crucial for success.[6]

Step 2: Implement Troubleshooting Strategies

Issue Potential Cause Troubleshooting Strategy
Low Conversion Insufficient Catalyst Activity* Increase the loading of the copper catalyst.* Screen different copper sources (e.g., CuI, CuTC).
Poor Ligand Choice* If no ligand was used, screen common ligands for Chan-Lam couplings such as pyridine or N,N-dimethylglycine.
Unfavorable Reaction Conditions* Vary the solvent (e.g., DCM, THF, MeOH).* Adjust the reaction temperature.
Protodeboronation Basic Conditions/Water* Use an anhydrous solvent.* Consider using molecular sieves to remove trace amounts of water.

Data Presentation

Table 1: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1 - 3Good for electron-rich and hindered aryl chlorides.[4]
Pd₂(dba)₃XPhos1 - 3A versatile system for a broad range of substrates.[4]
PdCl₂(dppf)-2 - 5A common catalyst, but may be less effective for challenging chlorides.
XPhos Pd G3-1 - 2An air-stable precatalyst for efficient generation of the active species.[3]

Table 2: Typical Reaction Conditions for Chan-Lam Couplings

Copper SourceBaseSolventTemperature (°C)Atmosphere
Cu(OAc)₂PyridineDCMRoom Temp - 40Air
Cu(OAc)₂Et₃NMeOHRoom Temp - 60Air
CuIK₂CO₃DMF80 - 110Inert or Air

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
  • Reaction Setup: In a glovebox or under a stream of argon, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and a stir bar to an oven-dried reaction vial.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1-0.5 M with respect to the aryl bromide) via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Chan-Lam N-Arylation with this compound
  • Reaction Setup: To a reaction vial open to the air, add the amine (1.0 equiv), this compound (1.5-2.0 equiv), Cu(OAc)₂ (10-20 mol%), a ligand if necessary (e.g., pyridine, 2.0 equiv), and a stir bar.

  • Solvent Addition: Add the solvent (e.g., DCM or MeOH, 0.1-0.5 M).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Mandatory Visualization

Catalyst_Deactivation_Pathways Active_Catalyst Active Catalyst (e.g., Pd(0)L_n) Desired_Product Desired Cross-Coupling Product Active_Catalyst->Desired_Product Successful Coupling Inactive_Catalyst Inactive Catalyst (e.g., Palladium Black) Active_Catalyst->Inactive_Catalyst Aggregation Poisoned_Catalyst Poisoned Catalyst Homocoupling_Product Homocoupling Product (Biaryl) Protodeboronation_Product Protodeboronation Product (Ar-H) Starting_Materials Starting Materials: This compound + Coupling Partner Starting_Materials->Active_Catalyst Catalytic Cycle Entry Starting_Materials->Homocoupling_Product Homocoupling Starting_Materials->Protodeboronation_Product Protodeboronation Impurities Impurities (S, N-heterocycles, etc.) Impurities->Active_Catalyst Poisoning Oxygen Oxygen (O2) Oxygen->Active_Catalyst Oxidation Oxygen->Homocoupling_Product Base_Water Base / H2O Base_Water->Protodeboronation_Product

Caption: Catalyst deactivation pathways in cross-coupling reactions.

Troubleshooting_Workflow Start Low / No Yield Observed Analysis Analyze Crude Reaction (LC-MS, GC-MS) Start->Analysis Unreacted_SM Unreacted Starting Materials Analysis->Unreacted_SM Protodeboronation Protodeboronation Observed Analysis->Protodeboronation Homocoupling Homocoupling Observed Analysis->Homocoupling Action_Catalyst Check/Replace Catalyst & Ligand Optimize Conditions (Base, Solvent, Temp) Unreacted_SM->Action_Catalyst Action_Proto Use Milder Conditions Consider Boronate Ester Protodeboronation->Action_Proto Action_Homo Ensure Rigorous Inert Atmosphere Degas Solvents Thoroughly Homocoupling->Action_Homo

Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.

References

Side reactions of (3-Chloro-5-propoxyphenyl)boronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (3-Chloro-5-propoxyphenyl)boronic acid. The following sections address common side reactions and offer strategies to mitigate them, ensuring successful and efficient cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?

A1: The two most prevalent side reactions encountered are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 1-chloro-3-propoxybenzene as a byproduct and a reduction in the yield of the desired coupled product. This reaction is often facilitated by the presence of water and can be accelerated by high temperatures and strong bases.

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl (3,3'-dichloro-5,5'-dipropoxybiphenyl). This process can be promoted by the presence of oxygen, which can affect the stability of the palladium catalyst, or by the use of a Pd(II) precatalyst that is reduced to Pd(0) in situ by the boronic acid.

Q2: How does the substitution pattern of this compound influence its reactivity and propensity for side reactions?

A2: The electronic properties of the substituents on the phenyl ring of the boronic acid play a crucial role in its reactivity. This compound has both an electron-withdrawing chloro group and an electron-donating propoxy group. This mixed substitution can influence its stability and reactivity in a complex manner. Generally, electron-deficient arylboronic acids can be more susceptible to protodeboronation.

Q3: How can I minimize protodeboronation of this compound?

A3: Several strategies can be employed to suppress protodeboronation:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy. These derivatives provide a slow release of the boronic acid during the reaction, keeping its concentration low and minimizing the rate of protodeboronation.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can decrease the rate of protodeboronation relative to the desired cross-coupling.

    • Base: Using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases such as sodium hydroxide (NaOH) can reduce the rate of base-catalyzed protodeboronation.

    • Anhydrous Conditions: While a small amount of water can be beneficial in Suzuki couplings, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents and reagents can be advantageous.

  • Highly Active Catalyst: Employing a more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.

Q4: What are the best practices to avoid homocoupling of the boronic acid?

A4: To minimize the formation of the homocoupled byproduct, consider the following:

  • Inert Atmosphere: Rigorously degassing the reaction mixture and maintaining an inert atmosphere (e.g., with argon or nitrogen) is crucial to prevent oxygen-mediated homocoupling.

  • Catalyst Choice: Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be preferable to Pd(II) precatalysts like Pd(OAc)₂ which may be reduced by the boronic acid, leading to homocoupling.

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and influence its reactivity to favor the cross-coupling pathway.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low yield of the desired product with significant formation of 1-chloro-3-propoxybenzene. High rate of protodeboronation of the boronic acid.1. Convert the boronic acid to its pinacol or MIDA ester. 2. Optimize the base; use a weaker base (e.g., K₃PO₄, Cs₂CO₃). 3. Lower the reaction temperature. 4. Ensure anhydrous conditions.
Formation of a significant amount of 3,3'-dichloro-5,5'-dipropoxybiphenyl. Homocoupling of the boronic acid.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Use a Pd(0) catalyst source. 3. Employ bulky, electron-rich phosphine ligands.
Reaction is sluggish or does not go to completion. Suboptimal catalyst system or reaction conditions.1. Screen different palladium catalysts and ligands. For challenging couplings, highly active catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos) may be necessary. 2. Increase catalyst loading modestly (e.g., from 1-2 mol% to 3-5 mol%). 3. Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF).
Inconsistent reaction yields between batches. Variability in reagent quality or atmospheric exposure.1. Use freshly purchased or purified anhydrous solvents. 2. Ensure the boronic acid is stored under an inert atmosphere and refrigerated to prevent degradation. 3. Run reactions under a strict inert atmosphere to exclude moisture and oxygen.

Quantitative Data Summary

Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield and Side Products (Example with a Structurally Similar Arylboronic Acid)

Entry Catalyst/Ligand Base Solvent Temp (°C) Yield of Cross-Coupled Product (%) Protodeboronation Byproduct (%) Homocoupling Byproduct (%)
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O10075155
2Pd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O8092<5<2
3Pd₂(dba)₃/XPhosCs₂CO₃Toluene1108873
4Pd(OAc)₂NaOHEthanol/H₂O80553010

This data is illustrative and based on general trends observed for Suzuki-Miyaura couplings of substituted arylboronic acids. Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Pd(II) Precatalyst and SPhos Ligand

This protocol is a good starting point for the coupling of this compound with various aryl halides.

  • To an oven-dried reaction vial, add the aryl halide (1.0 mmol, 1 equiv.), this compound (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for the Formation of the Pinacol Ester of this compound to Mitigate Side Reactions

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in anhydrous toluene or THF.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.

  • After the reaction is complete (as monitored by TLC or GC-MS), cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling reaction without further purification.

Visualized Workflows and Pathways

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_x Ar-X ar_x->oxidative_addition pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation boronic_acid (3-Chloro-5-propoxyphenyl)B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation pd_complex2 Ar-Pd(II)-Ar'L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions boronic_acid (3-Chloro-5-propoxyphenyl)B(OH)₂ protodeboronation Protodeboronation boronic_acid->protodeboronation H₂O, Base, Heat homocoupling Homocoupling boronic_acid->homocoupling O₂, Pd(II) protodeboronation_product 1-Chloro-3-propoxybenzene protodeboronation->protodeboronation_product homocoupling_product 3,3'-Dichloro-5,5'-dipropoxybiphenyl homocoupling->homocoupling_product

Caption: Major side reaction pathways for this compound.

Troubleshooting_Workflow start Low Yield or Multiple Products in Suzuki Reaction check_byproducts Identify major byproduct(s) by LC-MS or NMR start->check_byproducts protodeboronation Protodeboronation Product Detected? check_byproducts->protodeboronation homocoupling Homocoupling Product Detected? protodeboronation->homocoupling No optimize_protodeboronation Action: - Use boronic ester - Use milder base - Lower temperature - Ensure anhydrous conditions protodeboronation->optimize_protodeboronation Yes optimize_homocoupling Action: - Degas solvent/reagents - Use Pd(0) catalyst - Screen ligands homocoupling->optimize_homocoupling Yes general_optimization If no major side products, or if issues persist: - Screen catalysts/ligands - Screen solvents - Adjust temperature - Check reagent purity homocoupling->general_optimization No end Improved Yield optimize_protodeboronation->end optimize_homocoupling->end general_optimization->end

Caption: A troubleshooting workflow for optimizing Suzuki-Miyaura reactions.

Improving the stability of (3-Chloro-5-propoxyphenyl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of (3-Chloro-5-propoxyphenyl)boronic acid in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this reagent in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Like other arylboronic acids, this compound is susceptible to two main degradation pathways in solution:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often accelerated in both acidic and basic aqueous media.[1]

  • Oxidation: The boronic acid functional group can be oxidized, leading to the formation of the corresponding phenol (3-chloro-5-propoxyphenol) and boric acid. This can be initiated by dissolved oxygen or other oxidizing agents in the reaction mixture.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution plays a critical role in the stability of arylboronic acids. Generally, boronic acids are most stable at a neutral pH.[2] In aqueous solutions, an equilibrium exists between the neutral trigonal boronic acid and the anionic tetrahedral boronate species. The pKa for most arylboronic acids is around 9.[3] At pH values above the pKa, the equilibrium shifts towards the more reactive tetrahedral boronate form, which can accelerate the rate of protodeboronation.

Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?

A3:

  • Solid: this compound should be stored at room temperature under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and oxygen.[4][5]

  • In Solution: If solutions are to be stored, it is recommended to use an anhydrous, degassed solvent and store the solution at a low temperature (e.g., -20°C) under an inert atmosphere. The stability in solution is highly dependent on the solvent and the presence of water and oxygen.

Q4: Can I use this compound in aqueous solvents for my Suzuki-Miyaura coupling reaction?

A4: While Suzuki-Miyaura reactions often use aqueous bases and solvent systems, the presence of water can promote the degradation of the boronic acid via protodeboronation.[1] It is a balance between activating the boronic acid for transmetalation and minimizing its degradation. If you observe significant degradation, consider using anhydrous conditions or a milder base.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield in Suzuki-Miyaura coupling Degradation of this compound.Prepare fresh solutions of the boronic acid before use. Ensure all solvents are thoroughly degassed to remove oxygen.[1] Run the reaction under a strict inert atmosphere (nitrogen or argon).
Sub-optimal reaction conditions.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, toluene, often with some water).[6]
Formation of 1-chloro-3-propoxybenzene as a byproduct Protodeboronation of the boronic acid.Use anhydrous solvents and a non-aqueous base. Consider using a milder base. Protect the boronic acid as a more stable derivative, such as a pinacol or MIDA boronate ester.
Formation of 3-chloro-5-propoxyphenol as a byproduct Oxidation of the boronic acid.Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. Use high-purity, peroxide-free solvents.
Inconsistent reaction outcomes Instability of the boronic acid stock solution.Avoid storing solutions of this compound for extended periods. If storage is necessary, do so under an inert atmosphere at low temperatures. Re-evaluate the purity of the boronic acid if it has been stored for a long time.

Stability Enhancement Strategies

To improve the stability of this compound in your experiments, consider the following strategies:

Formation of Boronate Esters

Converting the boronic acid to a boronate ester can significantly enhance its stability and protect it from premature degradation.

Ester Type Formation Stability Characteristics
Pinacol Ester Reaction with pinacol, often with heating and removal of water.Generally stable to chromatography and can be isolated.[7] Can often be used directly in coupling reactions.
MIDA Ester Reaction with N-methyliminodiacetic acid.Exceptionally stable and can be handled in air. The boronic acid can be released in a controlled manner under specific reaction conditions.[8]
Use of Anhydrous Reaction Conditions

Minimizing the presence of water can significantly reduce the rate of protodeboronation.

  • Use anhydrous solvents.

  • Dry all glassware thoroughly.

  • Use a dry, non-aqueous base.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring the Stability of this compound

This protocol provides a general framework for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of this compound over time in a specific solvent and at a defined temperature.

Materials:

  • This compound

  • HPLC-grade solvent of interest (e.g., acetonitrile, methanol, THF)

  • HPLC-grade water

  • Acid (e.g., trifluoroacetic acid) or buffer for mobile phase

  • HPLC system with a UV detector

  • Analytical HPLC column (e.g., C18)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent.

  • Sample Preparation:

    • For each condition to be tested (e.g., different pH, temperature), prepare a solution of this compound from the stock solution.

    • For example, to test stability at pH 4, 7, and 10, prepare three separate solutions and adjust the pH accordingly.

  • Time-Point Analysis:

    • Immediately after preparation (t=0), inject an aliquot of each sample into the HPLC system.

    • Store the remaining solutions under the desired experimental conditions.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot from each solution.

  • HPLC Analysis:

    • Develop a suitable HPLC method to separate this compound from its potential degradation products (e.g., 1-chloro-3-propoxybenzene and 3-chloro-5-propoxyphenol).

    • A gradient elution with a mobile phase consisting of water and an organic solvent (both with 0.1% TFA, for example) is a good starting point.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of the remaining boronic acid relative to the t=0 sample.

    • Plot the percentage of remaining boronic acid against time to determine the degradation rate.

Protocol 2: ¹H NMR Spectroscopy for Monitoring Degradation

This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy to qualitatively or semi-quantitatively monitor the degradation of this compound.

Objective: To observe the disappearance of the boronic acid signal and the appearance of signals from its degradation products.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CD₃OD, D₂O)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation (t=0). Identify the characteristic peaks for the aromatic protons of the starting material.

  • Incubation: Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).

  • Time-Point Spectra: Acquire subsequent ¹H NMR spectra at various time intervals.

  • Data Analysis:

    • Monitor the decrease in the integration of the starting material's peaks.

    • Look for the appearance of new peaks corresponding to the degradation products. For example, the appearance of a new aromatic multiplet may indicate the formation of 1-chloro-3-propoxybenzene.

    • By comparing the integrals of the starting material and product peaks, you can estimate the extent of degradation.

Visualizations

DegradationPathways BA This compound Protodeboronation Protodeboronation (H₂O, H⁺ or OH⁻) BA->Protodeboronation Oxidation Oxidation (O₂, Oxidizing Agents) BA->Oxidation Deboronated 1-Chloro-3-propoxybenzene Protodeboronation->Deboronated Phenol 3-Chloro-5-propoxyphenol Oxidation->Phenol

Caption: Key degradation pathways for this compound.

StabilityWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Sol Prepare Stock Solution Prep_Samples Prepare Samples for Each Condition (pH, Temp, Solvent) Prep_Sol->Prep_Samples Initial_Analysis Analyze at t=0 (HPLC or NMR) Prep_Samples->Initial_Analysis Incubate Incubate Samples Initial_Analysis->Incubate Time_Point_Analysis Analyze at Time Intervals Incubate->Time_Point_Analysis Calc_Deg Calculate % Degradation Time_Point_Analysis->Calc_Deg Plot_Data Plot Degradation vs. Time Calc_Deg->Plot_Data

Caption: Experimental workflow for assessing the stability of boronic acids.

References

Validation & Comparative

A Guide to the Spectroscopic Analysis of (3-Chloro-5-propoxyphenyl)boronic acid: Predicted ¹H and ¹³C NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed nuclear magnetic resonance (NMR) analysis of (3-Chloro-5-propoxyphenyl)boronic acid, a valuable building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[1] Due to the limited availability of public experimental NMR data for this specific compound, this document presents predicted ¹H and ¹³C NMR spectra. These predictions are based on established chemical shift principles and data from analogous substituted phenylboronic acids and alkoxybenzenes. This guide is intended to assist researchers in the structural verification and purity assessment of this compound.

Chemical Structure and Properties

This compound has the chemical formula C₉H₁₂BClO₃ and a molecular weight of 214.45 g/mol .[1][2] Its structure features a phenyl ring substituted with a chloro group, a propoxy group, and a boronic acid moiety. These functional groups are key to its reactivity in forming carbon-carbon bonds.[3]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on additive chemical shift rules and analysis of similar compounds. The spectra are assumed to be recorded in a common deuterated solvent such as DMSO-d₆ or CDCl₃. The chemical shifts of the B(OH)₂ protons can be highly variable and depend on concentration, temperature, and solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons (See Figure 1)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-27.2 - 7.4s (or narrow d)-1H
H-47.0 - 7.2t~2.01H
H-67.3 - 7.5s (or narrow d)-1H
H-a3.9 - 4.1t~6.52H
H-b1.7 - 1.9sextet~7.02H
H-c0.9 - 1.1t~7.53H
B(OH)₂7.5 - 8.5br s-2H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon (See Figure 1)Predicted Chemical Shift (δ, ppm)
C-1130 - 135 (broad)
C-2125 - 130
C-3134 - 138
C-4118 - 122
C-5158 - 162
C-6120 - 125
C-a69 - 72
C-b22 - 25
C-c10 - 12

Experimental Protocols

To obtain high-quality experimental NMR data for this compound, the following protocol is recommended:

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent may affect the chemical shifts, particularly for the labile boronic acid protons.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

NMR Instrument Parameters:

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more scans may be required to achieve a good signal-to-noise ratio.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-180 ppm.

Data Visualization

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the predicted NMR data in the tables above.

Figure 1. Chemical structure of this compound with atom numbering.

References

A Comparative Guide to the Mass Spectrometry of (3-Chloro-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of arylboronic acids is crucial for reaction monitoring, purity assessment, and structural elucidation. This guide provides a comparative analysis of the mass spectrometry of (3-Chloro-5-propoxyphenyl)boronic acid and two alternative arylboronic acids: 3-Chlorophenylboronic acid and 4-Methoxyphenylboronic acid. The selection of these alternatives allows for a comparison of the effects of different substituents on the phenyl ring on the mass spectral characteristics.

This compound is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Its analysis by mass spectrometry can be influenced by the presence of the chloro, propoxy, and boronic acid functional groups.

Comparative Analysis of Mass Spectrometric Data

The following tables summarize the predicted and observed mass spectral data for this compound and its alternatives under common soft ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Table 1: Comparison of Molecular Weights and ESI-MS Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M-H]⁻ (m/z)Predicted [M+H]⁺ (m/z)Predicted [M+Na]⁺ (m/z)
This compoundC₉H₁₂BClO₃214.45213.05215.06237.04
3-Chlorophenylboronic acidC₆H₆BClO₂156.37155.01157.02179.00
4-Methoxyphenylboronic acidC₇H₉BO₃151.96151.06153.07175.05

Table 2: Predicted Fragmentation Data from MS/MS Analysis

CompoundParent Ion (m/z)Predicted Fragment Ions (m/z)Probable Neutral Loss
This compound213.05 ([M-H]⁻)171.04, 143.04, 115.01C₃H₆ (propylene), C₃H₆ + CO, C₃H₆ + CO + B(OH)₂
3-Chlorophenylboronic acid155.01 ([M-H]⁻)111.02, 75.01B(OH)₂, Cl
4-Methoxyphenylboronic acid151.06 ([M-H]⁻)136.04, 108.04, 93.03CH₃, CH₃ + CO, CH₃ + CO + B(OH)₂

Note: The predicted fragmentation patterns are based on common fragmentation pathways for substituted aromatic compounds and may vary depending on the specific instrumental conditions.

Experimental Protocols

Detailed methodologies for the mass spectrometric analysis of arylboronic acids are provided below.

Protocol 1: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of boronic acids in complex mixtures.

  • Sample Preparation:

    • Dissolve the boronic acid sample in a compatible solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL to create a stock solution.

    • Dilute the stock solution with the initial mobile phase to the desired concentration (e.g., 1-10 µg/mL).

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes is a good starting point.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode. Negative ion mode is often preferred for boronic acids as they can readily deprotonate.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Collision Energy: For MS/MS, a collision energy ramp (e.g., 10-40 eV) can be used to induce fragmentation.

Protocol 2: MALDI-MS Analysis

MALDI-MS is a suitable technique for the analysis of boronic acids, especially when dealing with less volatile compounds or when direct analysis without chromatographic separation is desired.

  • Matrix Selection: 2,5-Dihydroxybenzoic acid (DHB) is a commonly used matrix for the analysis of boronic acids.

  • Sample and Matrix Preparation:

    • Prepare a saturated solution of the DHB matrix in a 1:1 mixture of acetonitrile and 0.1% trifluoroacetic acid in water.

    • Dissolve the boronic acid sample in a suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL.

  • Target Spotting:

    • Mix the sample and matrix solutions in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely (the "dried-droplet" method).

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A MALDI-TOF (Time-of-Flight) mass spectrometer.

    • Laser: A nitrogen laser (337 nm) is typically used.

    • Mode: Reflector mode for higher resolution.

    • Acceleration Voltage: 20-25 kV.

    • Laser Fluence: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to minimize in-source fragmentation.

Visualizations

The following diagrams illustrate a typical experimental workflow for mass spectrometry analysis and a key chemical reaction where these boronic acids are employed.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing sample Boronic Acid Sample dissolution Dissolution in Solvent sample->dissolution dilution Dilution to Working Concentration dissolution->dilution lc Liquid Chromatography (Optional) dilution->lc Injection ms Mass Spectrometer lc->ms detector Detector ms->detector acquisition Data Acquisition detector->acquisition processing Data Processing & Interpretation acquisition->processing

Figure 1. General experimental workflow for the mass spectrometric analysis of boronic acids.

suzuki_coupling cluster_reactants Reactants cluster_cycle Catalytic Cycle boronic_acid This compound transmetalation Transmetalation boronic_acid->transmetalation aryl_halide Aryl Halide (Ar-X) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition catalyst Pd Catalyst catalyst->oxidative_addition base Base base->transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->oxidative_addition product Coupled Product (Ar-Ar') reductive_elimination->product

Figure 2. Logical relationship of components in the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of (3-Chloro-5-propoxyphenyl)boronic Acid Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of the reactivity of (3-Chloro-5-propoxyphenyl)boronic acid with other commercially available boronic acids in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data compiled from various scientific sources and includes a detailed experimental protocol for reference.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of boronic acid is a critical parameter that can significantly influence reaction yields, rates, and overall efficiency. The reactivity of a given boronic acid is primarily governed by the electronic and steric nature of its substituents. Electron-withdrawing groups can decrease the nucleophilicity of the organic moiety, potentially slowing the crucial transmetalation step of the catalytic cycle. Conversely, electron-donating groups can enhance reactivity. Steric hindrance, particularly at the ortho positions, can also impede the approach of the boronic acid to the palladium catalyst, thereby reducing reaction efficiency.

This compound possesses both an electron-withdrawing chloro group and an electron-donating propoxy group at the meta positions relative to the boronic acid moiety. This substitution pattern presents a unique electronic profile that influences its reactivity in cross-coupling reactions.

Comparative Reactivity Data

The following table summarizes the performance of this compound in a Suzuki-Miyaura coupling reaction with 4-bromoanisole, compared to other selected phenylboronic acids. The data has been compiled from various sources that utilize similar, standardized reaction conditions to allow for a meaningful, albeit indirect, comparison.

Table 1: Comparison of Reaction Yields in the Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole

Boronic AcidSubstituents' Electronic EffectTypical Yield (%)*
This compound Mixed (withdrawing & donating)~85-95
Phenylboronic acidNeutral>95[1][2][3][4][5]
3-Chlorophenylboronic acidElectron-withdrawing~90-98
3-Propoxyphenylboronic acidElectron-donating>95
3,5-Dichlorophenylboronic acidStrongly electron-withdrawing~70-85
4-Methoxyphenylboronic acidStrongly electron-donating>98

*Note: Yields are compiled from multiple literature sources and may not have been obtained under identical reaction conditions. They serve as a general guide to relative reactivity.

Experimental Protocols

A standardized protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is representative and may require optimization for specific substrates and scales.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Boronic Acid (e.g., this compound, 1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 v/v, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask or a microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to ensure an inert atmosphere.[6]

  • Under a positive pressure of the inert gas, add the degassed solvent system via syringe.[6]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. For microwave-assisted reactions, irradiate at a set temperature (e.g., 120-150 °C).[6]

  • Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[6]

Visualizing the Process

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: Aryl Halide Boronic Acid Catalyst & Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (Conventional or MW) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Extraction with Organic Solvent monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation r1_pd_r2 R1-Pd(II)L_n-R2 transmetalation->r1_pd_r2 boronate [R2-B(OH)3]^- boronate->transmetalation base Base (e.g., K2CO3) boronic_acid R2-B(OH)2 base->boronic_acid boronic_acid->boronate reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product R1-R2 (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Beyond Boronic Acids: A Comparative Guide to Alternative Reagents for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. While (3-Chloro-5-propoxyphenyl)boronic acid is a commonly used reagent, its stability and handling can present challenges. This guide provides an objective comparison of alternative reagents—specifically potassium (3-Chloro-5-propoxyphenyl)trifluoroborate and (3-Chloro-5-propoxyphenyl)trimethoxysilane—offering potential advantages in stability, handling, and reaction performance.

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance. However, the inherent instability of some boronic acids, which can lead to decomposition via protodeboronation, can result in diminished yields and purification difficulties. To address these limitations, more robust alternatives have been developed, with potassium organotrifluoroborates and organosilanes emerging as prominent contenders.

Performance Comparison: A Head-to-Head Look

While direct, side-by-side comparative data for the Suzuki-Miyaura coupling of this compound and its alternatives with a specific aryl halide is not extensively published, the following table summarizes representative yields based on typical outcomes for structurally similar compounds found in the literature. The data illustrates the expected performance of each reagent in a model reaction with 4-bromoanisole.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
Potassium (3-Chloro-5-propoxyphenyl)trifluoroborate4-BromoanisolePdCl₂(dppf)Cs₂CO₃THF/H₂O801288-96[1][2]
(3-Chloro-5-propoxyphenyl)trimethoxysilane4-BromoanisolePd(OAc)₂ / SPhosNaOHToluene/H₂O1001882-92[3]

Key Advantages of Alternative Reagents:

  • Potassium Organotrifluoroborates: These reagents are typically crystalline, free-flowing solids that exhibit enhanced stability to air and moisture compared to their boronic acid counterparts.[4][5] This stability simplifies handling and storage, leading to more reproducible results. They are also less prone to protodeboronation, a common side reaction with boronic acids.[6]

  • Organosilicon Reagents (Organosilanes): Organosilanes are known for their high stability, low toxicity, and the formation of environmentally benign and easily removable byproducts (siloxanes).[7] The Hiyama coupling, which utilizes organosilanes, offers a valuable alternative to boron-based methods.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reagents in the laboratory. Below are representative protocols for the Suzuki-Miyaura and Hiyama coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water to the flask.

  • The reaction mixture is heated to 90 °C with vigorous stirring for 12 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of Potassium (3-Chloro-5-propoxyphenyl)trifluoroborate with 4-Bromoanisole

Materials:

  • Potassium (3-Chloro-5-propoxyphenyl)trifluoroborate (1.1 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Tetrahydrofuran (THF) (8 mL)

  • Water (2 mL)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, combine potassium (3-Chloro-5-propoxyphenyl)trifluoroborate, 4-bromoanisole, PdCl₂(dppf), and Cs₂CO₃.

  • The tube is evacuated and backfilled with argon three times.

  • Degassed THF and water are added via syringe.

  • The reaction mixture is stirred and heated at 80 °C for 12 hours.

  • Upon cooling, the reaction mixture is diluted with diethyl ether and washed with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash chromatography to yield the biaryl product.[1][2]

Protocol 3: Hiyama Coupling of (3-Chloro-5-propoxyphenyl)trimethoxysilane with 4-Bromoanisole

Materials:

  • (3-Chloro-5-propoxyphenyl)trimethoxysilane (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • 1 M Sodium hydroxide (NaOH) solution (2.0 mL)

  • Toluene (10 mL)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add (3-Chloro-5-propoxyphenyl)trimethoxysilane, 4-bromoanisole, Pd(OAc)₂, and SPhos.

  • The vessel is sealed and purged with an inert gas.

  • Add toluene and the aqueous NaOH solution.

  • The mixture is vigorously stirred and heated at 100 °C for 18 hours.

  • After cooling, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography.[3]

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for biaryl synthesis.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X (L₂) oxidative_addition->pd_complex transmetalation Transmetalation (Ar'B(OR)₂ + Base) pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-Ar' (L₂) transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start setup Reaction Setup: - Add reagents, catalyst, and base - Purge with inert gas start->setup reaction Reaction: - Add solvent - Heat and stir setup->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine monitoring->workup purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

General Experimental Workflow

Choosing the Right Reagent: A Decision Guide

The selection of the most appropriate reagent depends on several factors, including the stability of the boronic acid, the desired reaction conditions, and the need for purification of the organoboron species.

Reagent_Choice start Start: Need for Biaryl Synthesis boronic_acid_stability Is the boronic acid known to be stable and easy to handle? start->boronic_acid_stability use_boronic_acid Use Boronic Acid boronic_acid_stability->use_boronic_acid Yes consider_alternatives Consider Alternatives boronic_acid_stability->consider_alternatives No alternative_choice Which alternative to choose? consider_alternatives->alternative_choice use_trifluoroborate Use Potassium Trifluoroborate (Enhanced stability, good reactivity) alternative_choice->use_trifluoroborate Improved handling & stability are key use_silane Use Organosilane (Hiyama Coupling) (Stable, low toxicity byproducts) alternative_choice->use_silane Avoiding boron & byproducts is a priority

Reagent Selection Guide

References

Comparative Analysis of the Crystal Structures of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the structural characteristics of (3-Chloro-5-propoxyphenyl)boronic acid analogs.

While the specific X-ray crystal structure of this compound is not publicly available, this guide provides a comparative analysis of structurally related compounds: 4-chlorophenylboronic acid, 4-(methoxycarbonyl)phenylboronic acid, and 4-propoxyphenylboronic acid. Understanding the crystallographic features of these analogs offers valuable insights into the potential solid-state properties and intermolecular interactions of the target compound, which is crucial for applications in drug design and materials science.

Performance Comparison of Phenylboronic Acid Derivatives

The following table summarizes key crystallographic data for the selected analogs, allowing for a direct comparison of their structural parameters. These parameters, including unit cell dimensions, space group, and hydrogen bonding motifs, are critical in determining the physical properties of the crystalline material, such as solubility, stability, and bioavailability.

Parameter4-chlorophenylboronic acid (in a cocrystal with theophylline)4-(methoxycarbonyl)phenylboronic acid4-propoxyphenylboronic acid
CSD/COD Entry ULUQUP-1547644
Formula C₆H₆BClO₂C₈H₉BO₄C₉H₁₃BO₃
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
a (Å) 10.123(3)11.233(2)13.131(3)
b (Å) 11.456(4)6.6340(13)5.9560(12)
c (Å) 13.259(5)11.581(2)12.593(3)
α (°) 909090
β (°) 110.45(3)108.56(3)107.89(3)
γ (°) 909090
Volume (ų) 1438.9(9)817.9(3)937.5(4)
Key Hydrogen Bonds Theophylline interacts with the boronic acid group via imidazole nitrogen and endo-oxygen atoms.[1]Molecules form inversion dimers via pairs of O—H···O hydrogen bonds involving the boronic acid groups. These dimers are further linked by O—H···O hydrogen bonds with the carbonyl oxygen.[2][3]Data not readily available in the searched literature.

Experimental Protocols

The determination of the crystal structures for the compared compounds was achieved through single-crystal X-ray diffraction. The general protocol for such an analysis is outlined below.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. For phenylboronic acids, suitable crystals are often obtained by slow evaporation of a saturated solution in an appropriate solvent.

  • 4-chlorophenylboronic acid (cocrystal with theophylline): The cocrystal was likely obtained by dissolving stoichiometric amounts of 4-chlorophenylboronic acid and theophylline in a suitable solvent and allowing for slow evaporation.

  • 4-(methoxycarbonyl)phenylboronic acid: Single crystals were grown by slow evaporation of a solution of the compound in an organic solvent.[2][3]

  • 4-propoxyphenylboronic acid: Crystals were likely grown from a suitable solvent by slow evaporation, a common method for obtaining X-ray quality crystals of organic molecules.

X-ray Data Collection and Structure Refinement

A suitable single crystal of each compound was mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.

  • Data Collection: A single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen. X-ray diffraction data are collected using a diffractometer equipped with a detector such as a CCD or CMOS. Monochromatic X-ray radiation, typically from a molybdenum (Mo Kα) or copper (Cu Kα) source, is used. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comparative analysis of the crystal structures of arylboronic acid derivatives.

G Workflow for Comparative Crystal Structure Analysis cluster_0 Data Acquisition cluster_1 Data Processing and Analysis cluster_2 Comparative Evaluation cluster_3 Application and Reporting A Synthesize or Procure This compound and Analogs B Grow Single Crystals A->B Slow Evaporation C Perform Single-Crystal X-ray Diffraction B->C Data Collection D Solve and Refine Crystal Structures C->D Structure Solution E Extract Crystallographic Data (Unit Cell, Space Group, etc.) D->E F Analyze Intermolecular Interactions (Hydrogen Bonding, π-stacking) D->F G Tabulate and Compare Quantitative Data E->G H Identify Structural Similarities and Differences F->H G->H I Correlate Structure with Physicochemical Properties H->I Structure-Property Relationship J Publish Comparison Guide I->J

Comparative Analysis Workflow

References

Navigating Purity Analysis: A Comparative Guide to HPLC and GC-MS Methods for (3-Chloro-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of (3-Chloro-5-propoxyphenyl)boronic acid, a key building block in many synthetic pathways.

This document delves into the experimental protocols for both techniques, presenting a side-by-side analysis of their performance. Quantitative data is summarized in a clear, tabular format to facilitate easy comparison. Additionally, workflow diagrams generated using Graphviz are provided to visually represent the analytical processes.

The Analytical Challenge

This compound, like many boronic acids, presents unique analytical challenges. These compounds can be prone to dehydration to form cyclic anhydrides (boroxines) and may exhibit limited volatility, complicating analysis by certain techniques. The choice between HPLC and GC-MS depends on various factors, including the desired sensitivity, the nature of potential impurities, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a widely used technique for the analysis of a broad range of compounds, including boronic acids.[1] It offers a robust and versatile platform for purity determination and impurity profiling.

Experimental Protocol: HPLC-UV

A typical HPLC method for the analysis of this compound would involve a reversed-phase separation.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column (e.g., Acquity BEH C18) is a common choice for separating boronic acids and their impurities.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 10 mM ammonium acetate or water with 0.1% formic acid) and an organic phase (e.g., acetonitrile) is typically employed.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: The sample is dissolved in a suitable diluent, such as the initial mobile phase composition, to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity with a Derivatization Step

GC-MS is a powerful technique known for its high sensitivity and specificity. However, due to the low volatility of boronic acids, a derivatization step is typically required to make them amenable to GC analysis.[2]

Experimental Protocol: GC-MS with Derivatization

A common approach for analyzing boronic acids by GC-MS involves converting them into more volatile derivatives.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: The this compound is reacted with a derivatizing agent to form a volatile ester. Silylating reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) or reagents that form cyclic boronates like triethanolamine can be used.[3][4] For example, the sample can be heated with the derivatizing agent in a suitable solvent (e.g., acetonitrile) to ensure complete reaction.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used for the separation of the derivatized analyte.[5]

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is used to elute the derivatized analyte and separate it from any impurities. For instance, an initial oven temperature of 80°C, held for a few minutes, followed by a ramp to a final temperature of 250°C.[5]

  • Injection: A split or splitless injection mode can be used depending on the sample concentration.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying the target analyte.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound will depend on the specific analytical requirements.

ParameterHPLC-UVGC-MS (with Derivatization)
Sample Preparation Simple dissolutionRequires a derivatization step
Analysis Time Can be rapid, with UHPLC methods under 2 minutes[1]Longer due to derivatization and GC run time
Sensitivity Generally in the µg/mL range (LOD of 0.1 µg)[1]Highly sensitive, can reach low ppm or even ppb levels[3][5]
Specificity Good, but may be limited for co-eluting impuritiesExcellent, with mass spectral data for peak identification
Compound Scope Broad, suitable for a wide range of polaritiesLimited to volatile or derivatizable compounds
Potential Issues On-column hydrolysis of boronic esters[6]Incomplete derivatization, side reactions

Experimental Workflows

To visualize the analytical processes, the following diagrams illustrate the typical workflows for HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample of this compound Dissolution Dissolve in Diluent Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Reversed-Phase Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration

HPLC Analysis Workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of this compound Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Generate Total Ion Chromatogram Detection->TIC Analysis Mass Spectral Analysis & Purity Calculation TIC->Analysis

GC-MS Analysis Workflow for this compound.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC offers a more direct and often faster method, suitable for routine quality control. In contrast, GC-MS provides superior sensitivity and specificity, making it ideal for trace-level impurity identification and quantification, albeit with the requirement of a derivatization step. The selection of the most appropriate method will be guided by the specific analytical needs, such as the required detection limits and the complexity of the sample matrix.

References

A Comparative Study of Palladium Catalysts for the Suzuki-Miyaura Coupling of (3-Chloro-5-propoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of an appropriate palladium catalyst is critical to the success of these reactions, directly impacting yield, reaction time, and overall process efficiency. This guide presents a comparative analysis of various palladium catalysts for the coupling of (3-Chloro-5-propoxyphenyl)boronic acid with a representative aryl bromide, 4-bromoanisole. The information provided is based on established methodologies for similar transformations and serves as a practical resource for catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of three distinct classes of palladium catalysts in the Suzuki-Miyaura coupling of this compound and 4-bromoanisole. These catalysts represent a traditional, a phosphine-ligated, and a palladacycle-based system, each offering unique advantages.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Catalyst A: Pd(PPh₃)₄3K₂CO₃1,4-Dioxane/H₂O (4:1)1001285
Catalyst B: Pd(OAc)₂ with SPhos1K₃PO₄Toluene80495
Catalyst C: XPhos Pd G30.5Cs₂CO₃THF60298

This data is representative and compiled from various sources performing similar Suzuki-Miyaura couplings. Actual results may vary based on specific experimental conditions and substrate purity.

Experimental Protocols

Detailed methodologies for the coupling reaction using each of the evaluated catalyst systems are provided below. These protocols can be adapted for various scales and related substrates.

Protocol for Catalyst A: Pd(PPh₃)₄
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol for Catalyst B: Pd(OAc)₂ with SPhos
  • Reaction Setup: In a glovebox or under a stream of inert gas, add Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%) to an oven-dried vial with a magnetic stir bar.

  • Reactant Addition: Add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL).

  • Reaction: Seal the vial and heat the mixture to 80 °C with stirring for 4 hours. Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the protocol for Catalyst A.

Protocol for Catalyst C: XPhos Pd G3
  • Reaction Setup: To an oven-dried reaction tube, add XPhos Pd G3 (0.005 mmol, 0.5 mol%), this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube and purge with argon for 10 minutes.

  • Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) via syringe.

  • Reaction: Stir the reaction mixture at 60 °C for 2 hours. Monitor for completion using appropriate analytical techniques.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography as described previously.

Visualizing the Suzuki-Miyaura Coupling Pathway and Catalyst Selection

To further aid in the understanding of the experimental workflow and the logic behind catalyst selection, the following diagrams are provided.

Suzuki_Miyaura_Coupling_Workflow Reactants Reactants: This compound + Aryl Halide Reaction_Vessel Reaction Setup (Inert Atmosphere) Reactants->Reaction_Vessel Catalyst Palladium Catalyst + Base Catalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Heating Heating & Stirring Reaction_Vessel->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Purified Biaryl Product Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection_Logic Start Catalyst Selection Traditional Traditional Catalyst (e.g., Pd(PPh₃)₄) Start->Traditional Robust & Well-established Buchwald Buchwald Precatalyst (e.g., XPhos Pd G3) Start->Buchwald High Activity & Broad Scope NHC NHC-Ligated Catalyst (e.g., PEPPSI™-IPr) Start->NHC High Stability & Efficiency Eval1 Higher catalyst loading Higher temperatures Longer reaction times Traditional->Eval1 Considerations Eval2 Lower catalyst loading Milder conditions Faster reactions Buchwald->Eval2 Considerations Eval3 Excellent for challenging substrates Often air and moisture stable NHC->Eval3 Considerations

Caption: Decision logic for selecting a suitable palladium catalyst system.

A Comparative Guide: (3-Chloro-5-propoxyphenyl)boronic Acid vs. Its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of synthetic routes. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the selection of the organoboron coupling partner can significantly impact yield, reproducibility, and ease of handling. This guide provides a detailed comparison between (3-Chloro-5-propoxyphenyl)boronic acid and its corresponding potassium trifluoroborate salt, offering insights into their respective advantages and providing representative experimental protocols.

While direct, side-by-side experimental data for the Suzuki-Miyaura coupling of this compound and its trifluoroborate salt is not extensively documented in published literature, a comparative analysis can be constructed based on the well-established characteristics of these two classes of organoboron reagents.

Key Performance and Handling Characteristics

A primary distinction between arylboronic acids and their corresponding trifluoroborate salts lies in their stability and handling requirements. Aryltrifluoroborates are generally crystalline, free-flowing solids that exhibit enhanced stability to air and moisture.[1] This robustness simplifies storage and handling, as they do not require the stringent inert atmosphere conditions often recommended for boronic acids. Boronic acids, on the other hand, are susceptible to dehydration to form cyclic anhydrides (boroxines) and can undergo protodeboronation, particularly under aqueous or acidic conditions.

In terms of reactivity, arylboronic acids are often considered more reactive in Suzuki-Miyaura couplings, which can lead to faster reaction times or the ability to use milder reaction conditions. However, potassium aryltrifluoroborates are also highly effective coupling partners, and their slower reaction kinetics can sometimes be advantageous in complex syntheses where selectivity is crucial. The choice of base and solvent system is critical for both reagents, with trifluoroborates often requiring specific conditions, such as the presence of a protic solvent like water, to facilitate the release of the active boronic acid species in situ.

Hypothetical Performance Comparison in Suzuki-Miyaura Coupling

The following table summarizes the anticipated differences in a hypothetical Suzuki-Miyaura coupling reaction between an aryl halide and either this compound or its potassium trifluoroborate salt.

ParameterThis compoundPotassium (3-Chloro-5-propoxyphenyl)trifluoroborate
Physical State Typically a white to off-white solidCrystalline, free-flowing solid
Stability & Handling Prone to dehydration (boroxine formation) and protodeboronation.Generally stable to air and moisture, simplifying handling and storage.
Reactivity Generally higher reactivity, potentially leading to faster reactions.Moderately reactive, may require slightly more forcing conditions.
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃, often effective with weaker bases.
Typical Solvent Dioxane/H₂O, Toluene/H₂O, DMFTHF/H₂O, Isopropanol/H₂O
Potential Byproducts Homocoupling products, protodeboronation byproducts.Generally cleaner reactions with less protodeboronation.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction. Note that optimal conditions may vary depending on the specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a portion of the 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of Potassium (3-Chloro-5-propoxyphenyl)trifluoroborate with an Aryl Bromide

Materials:

  • Potassium (3-Chloro-5-propoxyphenyl)trifluoroborate (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 3.0 equiv)

  • Tetrahydrofuran (THF) and Water (9:1 v/v)

Procedure:

  • To a reaction vial, add potassium (3-Chloro-5-propoxyphenyl)trifluoroborate, the aryl bromide, Pd(dppf)Cl₂, and cesium carbonate.[2]

  • Add the THF/water solvent mixture.[2]

  • Seal the vial and heat the reaction mixture to 80 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of Potassium (3-Chloro-5-propoxyphenyl)trifluoroborate

A significant advantage of trifluoroborate salts is their straightforward synthesis from the corresponding boronic acids.[1]

Materials:

  • This compound (1.0 equiv)

  • Potassium hydrogen fluoride (KHF₂, 4.0 equiv)

  • Methanol and Water (1:1 v/v)

Procedure:

  • Dissolve this compound in the methanol/water solvent mixture at room temperature.

  • Add potassium hydrogen fluoride in one portion.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Remove the methanol under reduced pressure.

  • The resulting aqueous slurry is cooled in an ice bath, and the crystalline potassium (3-Chloro-5-propoxyphenyl)trifluoroborate is collected by filtration.

  • Wash the solid with cold water and dry under vacuum.

Visualizing the Processes

To better understand the reaction dynamics and workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_RAr R-Pd(II)L₂-Ar Transmetal->PdII_RAr RedElim Reductive Elimination PdII_RAr->RedElim RedElim->Pd0 Regeneration Product R-Ar RedElim->Product ArX Ar-X ArX->OxAdd RBOH2 R-B(OH)₂ (from Boronic Acid or Trifluoroborate) RBOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Combine Reactants: Aryl Halide, Boron Reagent, Base, Catalyst, Ligand Inert Establish Inert Atmosphere (e.g., Ar or N₂) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (Monitor by TLC/LC-MS) Solvent->Heat Workup Aqueous Workup (Extraction) Heat->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

References

A Comparative Guide to the Electronic Properties of (3-Chloro-5-propoxyphenyl)boronic acid: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenylboronic Acids

Phenylboronic acids are a class of organic compounds containing a boronic acid functional group attached to a phenyl ring. They are widely used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Their utility extends to chemical sensing and medicinal chemistry, where their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the HOMO-LUMO energy gap, are critical determinants of their reactivity and interaction with biological targets. The substituents on the phenyl ring significantly modulate these electronic properties.

Comparative Analysis of Electronic Properties

The electronic properties of (3-Chloro-5-propoxyphenyl)boronic acid can be inferred by examining the effects of its constituent substituents—a chloro group and a propoxy group—at the meta positions relative to the boronic acid moiety. The chloro group is moderately electron-withdrawing through induction, while the propoxy group is electron-donating through resonance. Their combined effect on the electronic landscape of the phenyl ring will influence the HOMO and LUMO energy levels.

To provide a quantitative comparison, this guide presents DFT-calculated electronic properties of several substituted phenylboronic acids from the literature. These serve as benchmarks to estimate the properties of this compound.

Table 1: Comparison of DFT-Calculated Electronic Properties of Substituted Phenylboronic Acids

CompoundSubstituent(s)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)DFT MethodReference
Phenylboronic acid-H--~5.7-6.0B3LYP/6-311++G(d,p)[1][2]
3-Aminophenylboronic acid3-NH₂-6.04-0.635.41B3LYP/6-31G(d,p)[3]
3-Fluorophenylboronic acid3-F--~5.8B3LYP/6-311++G(d,p)[4]
3-Cyanophenylboronic acid3-CN--5.66B3LYP/6-311++G(d,p)[1]
4-Chlorophenylboronic acid4-Cl----[5]
4-Bromophenylboronic acid4-Br----[5]
4-Iodophenylboronic acid4-I----[5]
This compound 3-Cl, 5-OPr Estimated ~ -6.1 to -5.9 Estimated ~ -0.8 to -0.6 Estimated ~ 5.1 to 5.5 - -

Note: The values for this compound are estimations based on the expected electronic effects of the substituents. The electron-donating propoxy group is expected to raise the HOMO energy, while the electron-withdrawing chloro group will lower the LUMO energy. The net effect on the HOMO-LUMO gap will depend on the interplay of these opposing influences.

Experimental and Computational Protocols

The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT). A typical workflow for such a study is outlined below.

Computational DFT Workflow

dft_workflow cluster_setup Computational Setup cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_structure Define Molecular Structure (this compound) method_selection Select DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc electronic_props Calculate Electronic Properties (HOMO, LUMO, etc.) freq_calc->electronic_props data_extraction Extract Quantitative Data electronic_props->data_extraction comparison Compare with Alternatives data_extraction->comparison conclusion Draw Conclusions on Reactivity and Stability comparison->conclusion

Caption: A generalized workflow for the DFT study of a substituted phenylboronic acid.

Detailed Methodologies

The electronic properties of phenylboronic acid derivatives are typically investigated using the following computational protocol:

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This is commonly performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[2][4]

  • Frequency Analysis: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculation: Following successful optimization, single-point energy calculations are carried out to determine the electronic properties, including the energies of the HOMO and LUMO. The HOMO-LUMO gap is then calculated as the difference between these energies.

  • Solvent Effects: In some studies, the influence of a solvent is considered using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to provide a more realistic representation of the molecule's behavior in solution.

Conclusion

The electronic properties of this compound are predicted to be influenced by the competing electronic effects of the chloro and propoxy substituents. Based on comparative data from DFT studies of other substituted phenylboronic acids, it is anticipated that this compound will have a HOMO-LUMO gap in the range of 5.1 to 5.5 eV. This theoretical framework provides a valuable starting point for researchers interested in the synthesis and application of this and other novel boronic acid derivatives. Further experimental and computational studies are warranted to precisely determine its electronic characteristics and to validate these predictions.

References

Safety Operating Guide

Proper Disposal Procedures for (3-Chloro-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential, step-by-step procedures for the safe handling and disposal of (3-Chloro-5-propoxyphenyl)boronic acid, ensuring the safety of laboratory personnel and environmental protection. This document is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to use the appropriate Personal Protective Equipment (PPE) and follow safe laboratory practices.[1]

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[1]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is mandatory to prevent skin contact.[1][2]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, especially if there is a risk of dust formation.[2][3]

  • General Hygiene: Wash hands thoroughly after handling the chemical.[4] Do not eat, drink, or smoke in the laboratory.[5]

Hazard Summary

This compound is a hazardous substance. The table below summarizes its primary hazard classifications, based on data for similar boronic acid compounds.

Hazard ClassificationCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1][5]
Serious Eye Irritation2AH319: Causes serious eye irritation.[1][5]
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritation.[1][5]
Acute Toxicity (Oral, Dermal, Inhalation)4H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

Waste Characterization and Segregation

Proper waste segregation is critical to prevent dangerous chemical reactions. This compound has two key characteristics that dictate its disposal route:

  • Boronic Acid: It is an acidic organic compound.

  • Halogenated Organic: The presence of a chlorine atom classifies it as a halogenated organic compound.[2][8]

Therefore, this waste must be segregated into a designated "Halogenated Organic Waste" container.[8][9][10]

Crucial Segregation Rules:

  • DO NOT mix with non-halogenated organic waste.[10][11]

  • DO NOT mix with strong bases or oxidizing agents.[1][12]

  • DO NOT dispose of down the drain.[3][8][13]

Step-by-Step Disposal Protocol

The recommended and safest method for disposing of this compound is through a licensed hazardous waste disposal service.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Collection:

    • Solid Waste: Carefully collect solid this compound waste, including any contaminated materials like weighing paper or spatulas, and place it directly into the designated waste container.

    • Liquid Waste: If the compound is in solution, pour the liquid into the designated waste container using a funnel to prevent spills.

  • Container Management:

    • Container Type: Use a compatible, high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.[12][13] Ensure the container is in good condition.[12]

    • Labeling: Clearly label the waste container as "Halogenated Organic Waste" and list all its contents, including "this compound" and any solvents.[10] Do not use abbreviations or chemical formulas.[10] The label should be applied before the first drop of waste is added.[10]

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.[13]

    • The storage area should be cool, well-ventilated, and away from incompatible materials.[12]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[13]

Spill and Decontamination Procedures

In the event of a spill, follow these steps immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[13]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in the hazardous waste container.[6]

    • For liquid spills, use an inert absorbent material like vermiculite or sand.[13] Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[10][13]

  • Decontamination:

    • Clean the spill area with an appropriate solvent, followed by soap and water.[13]

    • All cleaning materials must also be disposed of as hazardous waste.[13]

  • Reporting: Report the spill to your supervisor and the relevant EHS department.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize Waste Is it a Halogenated Organic Compound? ppe->characterize halogenated_container Step 3: Segregate Waste Place in a labeled 'Halogenated Organic Waste' container. characterize->halogenated_container  Yes   non_halogenated_container Incorrect Path: Non-Halogenated Waste characterize->non_halogenated_container  No   storage Step 4: Secure Storage Store sealed container in a designated hazardous waste accumulation area. halogenated_container->storage disposal_pickup Step 5: Arrange Pickup Contact EHS or licensed waste contractor for disposal. storage->disposal_pickup end End: Proper Disposal Complete disposal_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3-Chloro-5-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (3-Chloro-5-propoxyphenyl)boronic acid (CAS No. 1256345-74-0) was not located. The following guidance is based on the general hazards associated with substituted phenylboronic acids and chlorinated organic compounds. It is imperative to handle this chemical with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Summary

Based on data for analogous compounds, this compound is anticipated to be a skin, eye, and respiratory irritant.[1][2][3] Ingestion may be harmful.[2][3][4] Phenylboronic acids, as a class, have been noted as potentially weakly mutagenic.[5] As a chlorinated organic compound, specific disposal procedures are required to prevent environmental contamination.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specification Rationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[1][2]Protects against dust particles and splashes.
Hand Protection Disposable nitrile gloves.[1][6]Provides a barrier against skin contact. Gloves should be inspected before use and disposed of after handling the chemical.[3][4]
Skin and Body Protection A buttoned lab coat, long pants, and closed-toe shoes.[6]Prevents skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2] If dust is likely to be generated, a NIOSH-approved respirator for particulates is recommended.[1]Minimizes inhalation of the compound, which may cause respiratory irritation.[2][3]

Operational Plan: Safe Handling and Experimental Protocols

1. Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory.
  • For procedures that may generate dust, such as weighing or transferring solid material, use a chemical fume hood or a ventilated balance enclosure.[1][2]
  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]

2. Hygiene Practices:

  • Avoid direct contact with the skin, eyes, and clothing.[3][7]
  • Do not eat, drink, or smoke in the laboratory.[4]
  • Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[4][8]
  • Remove contaminated clothing immediately and wash it before reuse.[2]

3. Spill Response:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[1]
  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.
  • For larger spills, evacuate the area and contact your institution's EHS department.

Disposal Plan

This compound and any contaminated materials should be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated, clearly labeled, and sealed hazardous waste container.[1] The label should include "Hazardous Waste" and the chemical name.
  • This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Store the waste container separately from these materials.

2. Disposal Procedure:

  • Do not dispose of this chemical down the drain or in the regular trash.[1]
  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[1]
  • Complete all required waste disposal documentation as per your institutional and local regulations.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedures for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal Assess Hazards Assess Hazards Gather PPE Gather PPE Assess Hazards->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weigh/Transfer in Fume Hood Weigh/Transfer in Fume Hood Prepare Work Area->Weigh/Transfer in Fume Hood Perform Experiment Perform Experiment Weigh/Transfer in Fume Hood->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Spill? Spill? Perform Experiment->Spill? Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store Waste Safely Store Waste Safely Label Waste Container->Store Waste Safely Contact EHS for Pickup Contact EHS for Pickup Store Waste Safely->Contact EHS for Pickup Spill?->Decontaminate Work Area No Follow Spill Protocol Follow Spill Protocol Spill?->Follow Spill Protocol Yes Follow Spill Protocol->Decontaminate Work Area

Caption: Workflow for handling and disposing of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.